Product packaging for Methyltetrazine-PEG8-NHS ester(Cat. No.:)

Methyltetrazine-PEG8-NHS ester

Numéro de catalogue: B609006
Poids moléculaire: 709.7 g/mol
Clé InChI: HBEBYIRKMRTDSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG8-NHS ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47N5O13 B609006 Methyltetrazine-PEG8-NHS ester

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEBYIRKMRTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioimaging probes.[1] This reagent uniquely combines three key functional components: a highly reactive methyltetrazine moiety, a hydrophilic octa(ethylene glycol) (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, supported by quantitative data and detailed experimental protocols.

The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of "click chemistry."[1] This inverse electron-demand Diels-Alder (IEDDA) reaction is characterized by its high efficiency in biological systems without the need for a catalyst.[2] The NHS ester allows for the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues of antibodies or other proteins.[1] The PEG8 spacer enhances the solubility of the entire conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final product.[1][3]

Chemical Properties and Specifications

This compound is a versatile reagent with well-defined chemical and physical properties.

PropertySpecification
Molecular Formula C₃₂H₄₇N₅O₁₃
Molecular Weight 709.74 g/mol
CAS Number 2183440-34-6
Appearance Solid
Purity ≥95%
Storage Conditions -20°C, sealed, dry

Reaction Mechanisms and Kinetics

The utility of this compound lies in its two distinct reaction capabilities, enabling a two-step conjugation strategy.

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond.[4] This reaction is the primary method for attaching the linker to a biomolecule of interest.

NHS_Ester_Reaction

Caption: NHS ester reaction with a primary amine.

The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction in aqueous solutions.[5][6] It is crucial to perform the conjugation promptly after dissolving the reagent.

pHHalf-life of NHS Ester (at 0°C)
7.04-5 hours[5][6]
8.610 minutes[5]
Methyltetrazine-TCO Click Chemistry

The methyltetrazine group reacts with a trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This bioorthogonal reaction is extremely fast and specific, proceeding efficiently in complex biological media without the need for a catalyst.[2] The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[7]

Tetrazine_TCO_Reaction

Caption: Methyltetrazine-TCO "click" reaction.

The kinetics of the tetrazine-TCO ligation are exceptionally rapid, with second-order rate constants among the highest for bioorthogonal reactions.[8]

ReactionSecond-Order Rate Constant (k₂)
Tetrazine-TCO Ligation (general)up to 10⁶ M⁻¹s⁻¹[9]
Dipyridal tetrazine and TCO2000 (±400) M⁻¹s⁻¹[10]
Hydrogen-substituted tetrazines with TCOup to 30,000 M⁻¹s⁻¹[10]
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹[10]

The Role of the PEG8 Spacer

The polyethylene (B3416737) glycol (PEG) spacer plays a critical role in the overall performance of the bioconjugate. The PEG8 linker in this reagent offers several advantages over traditional alkyl chain spacers.[3]

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG8 spacer increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer minimizes steric hindrance, allowing for more efficient binding of the conjugated biomolecule to its target.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of biopharmaceuticals by reducing renal clearance.[7] Studies have shown that longer PEG chains can lead to a decrease in the clearance rate of antibody-drug conjugates.[7]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[7]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol outlines the steps for labeling an antibody with this compound.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a non-amine containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[11]

    • Adjust the antibody concentration to 1-10 mg/mL.[11]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the required amount of the reagent in a water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.[10][11] Do not store the reconstituted reagent.[11]

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution.[10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Purification:

    • Remove unreacted reagent by size-exclusion chromatography (e.g., a spin desalting column) or dialysis.[11]

    • The labeled antibody is now ready for the subsequent click reaction with a TCO-containing molecule.

Antibody_Labeling_Workflow

Application: Pre-targeted Radioimmunotherapy (PRIT)

PRIT_Workflow

Caption: Pre-targeted radioimmunotherapy workflow.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its combination of a stable and highly reactive methyltetrazine moiety, an amine-reactive NHS ester, and a beneficial PEG8 spacer makes it an ideal choice for a wide range of applications in drug development, diagnostics, and fundamental research. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their work.

References

A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Methyltetrazine-PEG8-NHS ester, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. We will dissect its core mechanism of action, provide quantitative data on its reactivity, and supply detailed experimental protocols for its application.

Core Principles and Mechanism of Action

This compound is a powerful tool designed for a two-step sequential bioconjugation process. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group for the initial labeling of a biomolecule.

  • Polyethylene Glycol (PEG8) Spacer: An eight-unit PEG linker that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2]

  • Methyltetrazine (Tz): A bioorthogonal moiety that enables a highly specific and rapid "click chemistry" reaction.

The overall mechanism proceeds in two distinct stages:

Stage 1: Amine Labeling via NHS Ester Reaction The process begins with the covalent attachment of the linker to the first biomolecule (e.g., a protein, antibody, or peptide). The NHS ester group reacts with primary amines (—NH₂), such as the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[3][4] This reaction is a nucleophilic acyl substitution, where the unprotonated amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group to form a stable and irreversible amide bond.[3][4][]

Stage 2: Bioorthogonal Ligation via Tetrazine Click Chemistry Once the biomolecule is "tagged" with the tetrazine moiety, it can be reacted with a second molecule that has been functionalized with a trans-cyclooctene (B1233481) (TCO) group. The methyltetrazine and TCO groups undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][6][7] This reaction is exceptionally fast, highly selective, and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[7][8] The reaction is catalyst-free and results in a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[6][8]

Below is a diagram illustrating this dual-reactivity mechanism.

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Bioorthogonal Ligation Mol1 Protein-NH₂ (e.g., Lysine Residue) Product1 Protein-NH-CO-PEG8-Tetrazine (Tetrazine-Labeled Protein) Mol1->Product1 pH 7.2 - 8.5 Stable Amide Bond Formation Reagent This compound Reagent->Product1 NHS_byproduct NHS byproduct Product1->NHS_byproduct releases Product2 Protein-Linker-Molecule Conjugate Product1->Product2 IEDDA 'Click' Reaction (Catalyst-Free) Mol2 Molecule-TCO (TCO-functionalized) Mol2->Product2 N2_byproduct N₂ Gas Product2->N2_byproduct releases

Overall mechanism of this compound conjugation.

Quantitative Reaction Data

The efficiency of the two-stage conjugation process is governed by the kinetics and stability of the reactive moieties.

Table 1: NHS Ester Reactivity and Stability

The primary challenge in the first stage is the competition between the desired aminolysis (reaction with the protein) and hydrolysis (reaction with water). The rate of hydrolysis is highly dependent on pH.

pHHalf-life of NHS Ester (Aqueous)Optimal pH Range for ConjugationNotes
7.0~4-5 hours @ 0°C[9]NoHydrolysis is slow, but aminolysis is also inefficient.
7.2-8.5Minutes to ~1 hour[]YesOptimal balance between amine reactivity and manageable hydrolysis.[4]
> 8.6~10 minutes @ 4°C[9]NoHydrolysis rate becomes too high, significantly reducing conjugation yield.
Table 2: Comparative Kinetics of Bioorthogonal Reactions

The second stage, the IEDDA reaction, is notable for its exceptional speed. This table compares its second-order rate constant (k₂) with other common click chemistry reactions.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Catalyst RequiredKey Advantages
Tetrazine-TCO Ligation (IEDDA) 10³ - 10⁶ [7][10][11]No Extremely fast, bioorthogonal, catalyst-free.[8]
Copper-Catalyzed Azide-Alkyne (CuAAC)10² - 10³Yes (Copper)High yield and specificity, but copper can be cytotoxic.[8]
Strain-Promoted Azide-Alkyne (SPAAC)10⁻¹ - 1NoCatalyst-free, but significantly slower than IEDDA ligation.[8]

Detailed Experimental Protocols

This section provides a general, two-part protocol for labeling a protein with this compound and subsequent conjugation to a TCO-modified molecule.

Part A: Protein Labeling with this compound

This protocol describes the modification of a protein with a tetrazine group.

Materials:

  • Protein of interest (1-5 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0 (PBS is a common choice). Avoid Tris or glycine (B1666218) buffers.[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[13]

  • Desalting column (e.g., Zeba™ Spin 7K MWCO) for purification

Workflow Diagram:

G start Start: Prepare Reagents prep_protein 1. Buffer exchange protein into amine-free Reaction Buffer start->prep_protein prep_reagent 2. Dissolve NHS Ester in anhydrous DMSO to 10 mM prep_protein->prep_reagent reaction 3. Add 10-20 fold molar excess of NHS Ester to protein solution prep_reagent->reaction incubate 4. Incubate for 60 min at room temperature reaction->incubate quench 5. Add Quenching Buffer to 50-100 mM final concentration incubate->quench purify 6. Purify labeled protein using a desalting column quench->purify end End: Tetrazine-Labeled Protein purify->end

Experimental workflow for protein labeling with an NHS ester.

Procedure:

  • Protein Preparation: Ensure the protein of interest is in an amine-free Reaction Buffer at a concentration of 1-5 mg/mL.[12]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.[12]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[12]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[12] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent and the quenched byproducts by buffer exchanging the labeled protein solution using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Part B: Tetrazine-TCO Bioorthogonal Ligation

This protocol describes the click reaction between the newly tetrazine-functionalized protein and a TCO-functionalized molecule.

Materials:

  • Purified Tetrazine-Labeled Protein (from Part A)

  • TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Combine the Tetrazine-Labeled Protein and the TCO-functionalized molecule in a suitable reaction buffer.

  • Stoichiometry: For efficient conjugation, a slight molar excess (e.g., 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended, though the optimal ratio should be determined empirically.[14]

  • Incubation: The reaction is typically very rapid. Incubate the mixture for 30 to 60 minutes at room temperature.[14] For very low concentrations, the incubation time can be extended or performed at 37°C to ensure completion.[14]

  • Purification (if necessary): If one of the starting materials or the final conjugate has significantly different properties (e.g., size, charge), purification can be performed using methods like size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.

In-Depth Reaction Mechanisms

Visualizing the chemical transformations provides a deeper understanding of the specificity and stability of the formed bonds.

NHS Ester Aminolysis Mechanism

The reaction begins with the nucleophilic attack of a primary amine on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate to form a stable amide bond.

G cluster_0 Nucleophilic Acyl Substitution r1 Protein-NH₂ arrow1 r1->arrow1 plus1 + r2 R'-CO-O-NHS r2->arrow1 intermediate [Tetrahedral Intermediate]⁻ arrow1->intermediate arrow2 intermediate->arrow2 p1 Protein-NH-CO-R' (Stable Amide Bond) arrow2->p1 p2 HO-NHS plus2 + p1->plus2 plus2->p2

Mechanism of NHS ester reaction with a primary amine.
Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism

The tetrazine (the diene) reacts with the TCO (the dienophile) in a [4+2] cycloaddition. The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating dinitrogen gas to form the final, stable conjugate.

G cluster_1 Inverse-Electron-Demand Diels-Alder Cycloaddition tz R₁-Tetrazine arrow1 [4+2] Cycloaddition tz->arrow1 plus + tco R₂-TCO tco->arrow1 intermediate [Unstable Bicyclic Intermediate] arrow1->intermediate arrow2 Retro-Diels-Alder intermediate->arrow2 product R₁-Dihydropyridazine-R₂ (Stable Conjugate) arrow2->product n2 + N₂ product->n2

Mechanism of the Tetrazine-TCO IEDDA reaction.

References

An In-Depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development. This reagent uniquely combines three key functional elements: a highly reactive methyltetrazine moiety, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This strategic design enables a two-step bioorthogonal conjugation strategy, offering precise control over the labeling of biomolecules. This guide provides a comprehensive overview of the properties, solubility, and detailed experimental protocols for the effective use of this compound in various research and development applications.

Core Properties and Specifications

This compound is characterized by its distinct chemical features that dictate its utility in bioconjugation. The methyltetrazine group participates in a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1] The NHS ester allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on proteins and antibodies.[1] The PEG8 spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce aggregation.[2][3]

PropertyValueReference
Molecular Formula C₃₂H₄₇N₅O₁₃[3]
Molecular Weight 709.74 g/mol [1]
Purity Typically ≥95%[3]
Appearance Solid[1]
Storage Conditions -20°C, sealed, dry[1][3]
Shipping Conditions Ambient temperature[3]

Solubility

The solubility of this compound is a critical factor in its application. While the PEG8 spacer significantly enhances its aqueous solubility compared to non-PEGylated analogs, it is still recommended to first dissolve the reagent in a dry, water-miscible organic solvent before adding it to an aqueous reaction mixture.

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[4]
Dimethylformamide (DMF) Soluble[4]
Water The PEG8 spacer improves water solubility, but it is recommended to prepare stock solutions in an organic solvent.[2]
Dichloromethane (DCM) Soluble[4]

Note: Quantitative solubility data (e.g., mg/mL) is not consistently provided across suppliers. It is best practice to prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use.

Experimental Protocols

General Considerations for NHS Ester Reactions

The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 7.2-8.5.[2] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[2] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer. Due to the susceptibility of the NHS ester to hydrolysis in aqueous solutions, stock solutions of this compound should be prepared fresh in anhydrous DMSO or DMF and used immediately.[2]

Protocol 1: Labeling of Proteins with this compound

This protocol outlines a general procedure for the labeling of proteins with this compound. The molar excess of the labeling reagent may need to be optimized for each specific protein to achieve the desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Two-Step Antibody-Drug Conjugation Workflow

This protocol describes a two-step process for creating an antibody-drug conjugate (ADC). First, the antibody is labeled with this compound. Second, a TCO-containing drug molecule is conjugated to the methyltetrazine-labeled antibody via a bioorthogonal click reaction.

Step 1: Antibody Labeling with this compound

Follow the procedure outlined in Protocol 1 to label the antibody with the methyltetrazine linker.

Step 2: Bioorthogonal Ligation with a TCO-Containing Molecule

Materials:

  • Methyltetrazine-labeled antibody

  • TCO-containing molecule (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare a stock solution of the TCO-containing molecule in a suitable solvent.

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the methyltetrazine-labeled antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics of the tetrazine-TCO ligation.

  • Purification: Purify the resulting ADC to remove any unreacted TCO-containing molecule and other byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Visualizing the Chemistry and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 NHS Ester Reaction with Primary Amine Reagent This compound Labeled_Protein Methyltetrazine-Labeled Protein Reagent->Labeled_Protein + Protein-NH2 (pH 7.2-8.5) Protein Protein with Primary Amine (e.g., Lysine) Protein->Labeled_Protein NHS N-hydroxysuccinimide (byproduct)

NHS Ester Reaction with a Primary Amine on a Protein.

G cluster_1 Two-Step Antibody-Drug Conjugation Workflow Start Start: Unlabeled Antibody Step1 Step 1: Labeling Add this compound Start->Step1 Labeled_Ab Methyltetrazine-Labeled Antibody Step1->Labeled_Ab Purification1 Purification (e.g., Desalting Column) Labeled_Ab->Purification1 Step2 Step 2: Bioorthogonal Ligation Add TCO-Drug ADC Antibody-Drug Conjugate (ADC) Step2->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Purification1->Step2

Workflow for Two-Step Antibody-Drug Conjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug delivery, and diagnostics. Its unique combination of an amine-reactive NHS ester, a bioorthogonal methyltetrazine group, and a solubility-enhancing PEG8 spacer provides a robust platform for the precise and efficient labeling of biomolecules. By understanding its core properties and following the detailed protocols provided in this guide, scientists can effectively leverage this reagent to advance their research and development goals.

References

An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG8-NHS ester, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and quantitative data to empower researchers in their endeavors, from basic research to advanced therapeutic development.

Introduction to this compound

This compound is a powerful tool in the bioconjugation toolkit, enabling the precise and efficient labeling of biomolecules.[1][2] Its unique structure combines three key functional components:

  • A Methyltetrazine Group: This moiety is at the heart of its "click chemistry" functionality, reacting with exceptional speed and specificity with a trans-cyclooctene (B1233481) (TCO) group through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3][4] This bioorthogonal reaction is highly efficient and can be performed in complex biological media with minimal side reactions.[5][6]

  • An N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus), peptides, and other biomolecules to form stable amide bonds.[7][8][9]

  • A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer is hydrophilic, which enhances the water solubility of the reagent and the resulting conjugate.[1][7][8] This property helps to prevent aggregation of labeled proteins and reduces steric hindrance, improving the efficiency of the subsequent click reaction.[1][5]

This trifunctional design makes this compound an ideal reagent for a two-step bioconjugation strategy, which offers greater control and specificity compared to traditional one-step labeling methods.[10]

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is crucial for its successful application. The following tables summarize its key physicochemical and reactive characteristics.

Property Value Source
Chemical Formula C₃₂H₄₇N₅O₁₃[7]
Molecular Weight 709.8 g/mol [2][7][8]
Purity Typically >95% (HPLC)[7][8]
Appearance Solid or oil, brown to reddish brown[2]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[11]
Storage Conditions -20°C, sealed, desiccated, away from moisture[2][7][8]
Reactive Property Description Source
Amine Reactivity The NHS ester reacts with primary amines at pH 7.2-9.0 to form stable amide bonds. The optimal pH is typically 8.3-8.5.[5][9][12][13]
Click Chemistry Reactivity The methyltetrazine group reacts with trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3][4]
Reaction Kinetics (Tetrazine-TCO) Second-order rate constant of up to 2000 M⁻¹s⁻¹ in 9:1 methanol/water. Generally reported in the range of 1 to 1 x 10⁶ M⁻¹s⁻¹.[3][4][14]
Reaction Conditions The iEDDA reaction is bioorthogonal, proceeding efficiently under mild, physiological conditions (pH 6.0-9.0, 4°C to 37°C) without the need for a catalyst.[4][6][15]
Stability The methyltetrazine group is generally stable in aqueous buffered media at physiological pH. The NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.[5][13][16][17][18]

Reaction Mechanisms and Workflows

The bioconjugation process using this compound typically follows a two-step workflow. First, the biomolecule of interest is labeled with the NHS ester moiety. Subsequently, the tetrazine-modified biomolecule is reacted with a TCO-functionalized molecule.

Step 1: Amine Labeling with NHS Ester

The NHS ester of the crosslinker reacts with primary amines on the biomolecule via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[19]

NHS_Ester_Reaction Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack (pH 7.2-9.0) Reagent This compound Reagent->Intermediate Product Methyltetrazine-PEG8-Biomolecule (Stable Amide Bond) Intermediate->Product Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release Tetrazine_TCO_Ligation Tetrazine_Biomolecule Methyltetrazine-PEG8-Biomolecule Cycloadduct Dihydropyridazine Cycloadduct Tetrazine_Biomolecule->Cycloadduct iEDDA Cycloaddition TCO_Molecule TCO-Molecule (Drug, Fluorophore, etc.) TCO_Molecule->Cycloadduct Final_Conjugate Bioconjugate Cycloadduct->Final_Conjugate Retro-Diels-Alder Nitrogen N₂ Gas (Byproduct) Cycloadduct->Nitrogen Release Bioconjugation_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_ligation Bioorthogonal Ligation cluster_analysis Analysis Protein_Prep 1. Prepare Biomolecule (e.g., Protein in amine-free buffer) Incubation1 3. Incubate Biomolecule and Reagent (e.g., 30-60 min at RT) Protein_Prep->Incubation1 Reagent_Prep 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) Reagent_Prep->Incubation1 Quenching1 4. Quench Reaction (Optional) (e.g., with Tris or glycine) Incubation1->Quenching1 Purification1 5. Purify Tetrazine-labeled Biomolecule (e.g., Desalting column) Quenching1->Purification1 Incubation2 6. Incubate with TCO-Molecule (e.g., 1-2 hours at RT) Purification1->Incubation2 Characterization 7. Characterize Final Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Incubation2->Characterization

References

An In-depth Technical Guide to Tetrazine Click Chemistry with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetrazine click chemistry, focusing on the use of N-hydroxysuccinimide (NHS) esters for the functionalization of biomolecules. This powerful bioorthogonal conjugation strategy has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptional reaction kinetics, high specificity, and biocompatibility.

Core Principles

Tetrazine click chemistry is a two-step process that enables the precise and efficient labeling of biomolecules. The overall workflow involves:

  • Amine Modification: A biomolecule of interest, typically a protein or antibody containing primary amines (e.g., lysine (B10760008) residues), is first functionalized with a tetrazine moiety using a tetrazine-NHS ester.[1] The NHS ester reacts with the primary amines to form a stable amide bond.[2][3]

  • Bioorthogonal Ligation: The tetrazine-modified biomolecule is then introduced to a reaction partner, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. The tetrazine and TCO undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable covalent bond.[4][5] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[6][7]

The key advantages of this chemistry lie in the remarkable speed and selectivity of the tetrazine-TCO ligation, which is among the fastest bioorthogonal reactions known.[4][8] This allows for efficient labeling at very low concentrations, minimizing potential toxicity and preserving the biological integrity of the system under investigation.[4]

The Chemistry: A Closer Look

NHS Ester-Mediated Amine Coupling

N-hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amines on biomolecules.[9][10] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

Several factors are crucial for a successful NHS ester coupling reaction:

  • pH: The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended for efficient labeling.[9][10] At lower pH, the primary amines are protonated and less nucleophilic, hindering the reaction.[9] Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[2][9]

  • Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[10][11] Phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, or borate (B1201080) buffers are suitable choices.[2][11]

  • Solvent: While aqueous buffers are the standard, poorly water-soluble tetrazine-NHS esters can be first dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[9][11] It is critical to use high-quality, amine-free DMF to prevent side reactions.[9]

A significant challenge in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water. This can lead to a lower yield of the desired conjugate.[12][13][14] Studies have shown that the rate of hydrolysis can be significantly higher than the rate of aminolysis, especially at low protein concentrations.[12][13][15] Therefore, it is crucial to use fresh NHS ester solutions and optimize reaction conditions to favor the aminolysis reaction.[11]

The Tetrazine-TCO Ligation

The reaction between a tetrazine and a trans-cyclooctene is an inverse-electron-demand Diels-Alder cycloaddition.[4][16] In this reaction, the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile.[17] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[5][18]

Key features of the tetrazine-TCO ligation include:

  • Extraordinary Kinetics: This reaction is exceptionally fast, with second-order rate constants reported to be as high as 106 to 107 M-1s-1.[5][8][16][19] This allows for rapid labeling even at nanomolar to micromolar concentrations.[4]

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, room temperature) and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[4][16]

  • High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups present in biological systems.[5][20]

The reactivity of both the tetrazine and the TCO can be tuned by modifying their chemical structures. For example, electron-withdrawing groups on the tetrazine can increase the reaction rate.[7] Similarly, the conformational strain of the TCO derivative significantly impacts its reactivity.[21]

Quantitative Data Summary

The following table summarizes key quantitative data for tetrazine click chemistry with NHS esters, compiled from various sources.

ParameterValueConditionsSource(s)
NHS Ester Reaction
Optimal pH8.3 - 8.5Aqueous buffer[9][10]
Half-life of NHS ester hydrolysis10 minutespH 8.6, 4°C[2]
Half-life of NHS ester hydrolysis4 - 5 hourspH 7.0, 0°C[2]
Tetrazine-TCO Ligation
Second-order rate constant (k₂)> 800 M⁻¹s⁻¹General[4]
Second-order rate constant (k₂)1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹Varies with reactants[5][8]
Second-order rate constant (k₂)3,100 M⁻¹s⁻¹s-TCO with 3,6-diphenyl-s-tetrazine in MeOH at 25°C[21]
Second-order rate constant (k₂)366,000 M⁻¹s⁻¹d-TCO with a water-soluble 3,6-dipyridyl-s-tetrazine in water at 25°C[21][22]
Second-order rate constant (k₂)>50,000 M⁻¹s⁻¹Identified as a strong indicator for successful pretargeting in vivo[23][24][25]
Stability
TCO-Tetrazine conjugateStablePhysiological conditions[4]
s-TCO derivativesModerately stable, require cold storage[21]
d-TCO derivativesCrystalline, bench-stable solids, stable in aqueous solution and blood serum[21][22]

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical tetrazine click chemistry experiment.

Protocol 1: Labeling of a Protein with a Tetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using a Tetrazine-NHS ester.

Materials:

  • Protein of interest (e.g., antibody)

  • Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[26]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[26]

  • Desalting spin columns or size-exclusion chromatography system for purification[26]

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[10][26]

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[11][26]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[26] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice with gentle mixing.[11][26]

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[11][26]

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.[26]

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein with a TCO-Fluorophore

This protocol describes the "click" reaction between the tetrazine-functionalized protein and a TCO-containing molecule (e.g., a fluorescent dye).

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore)

  • Reaction Buffer: PBS or other non-amine-containing buffer, pH 6-9[5][11]

Procedure:

  • Prepare Reactants: Prepare the tetrazine-modified protein in the Reaction Buffer. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Ligation Reaction: Add the TCO-functionalized molecule to the solution of the tetrazine-modified protein. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[11]

  • Incubation: Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[11] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]

  • Purification (if necessary): If unreacted TCO-molecule needs to be removed, purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting.[11]

Visualizations

Chemical Reactions and Workflows

Tetrazine_Click_Chemistry_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with -NH2 groups) Labeled_Protein Tetrazine-Modified Protein Protein->Labeled_Protein pH 8.3-8.5 Stable Amide Bond Formation Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate iEDDA Click Reaction (fast & specific) Purification1 Purification Labeled_Protein->Purification1 TCO_Molecule TCO-Molecule (e.g., TCO-Fluorophore) TCO_Molecule->Final_Conjugate Purification2 Purification (optional) Final_Conjugate->Purification2

Caption: Experimental workflow for two-step tetrazine click chemistry.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-Tetrazine (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack Tetrazine_NHS Tetrazine-O-NHS (NHS Ester) Tetrazine_NHS->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Tetrazine_NHS->NHS Leaving Group

Caption: NHS ester reaction with a primary amine.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine (Stable Adduct) Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N2 Gas Dihydropyridazine->Nitrogen retro-Diels-Alder

Caption: Inverse-electron-demand Diels-Alder reaction.

Applications in Research and Drug Development

The robustness and efficiency of tetrazine click chemistry with NHS esters have led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): This chemistry is extensively used to link cytotoxic drugs to antibodies for targeted cancer therapy.[1] The cleavable versions of tetrazine linkers further allow for controlled drug release within the tumor microenvironment.[1][27]

  • In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are ideal for pre-targeted imaging applications, where a tetrazine-modified antibody is first administered and allowed to accumulate at the target site, followed by a TCO-labeled imaging agent for rapid and specific visualization.[7][18][28][29]

  • Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the specific labeling and tracking of biomolecules in living cells without disrupting cellular processes.[4][18]

  • PROTACs and Molecular Glues: Tetrazine-based linkers are being incorporated into the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.[30]

  • Drug Activation: Tetrazine-mediated reactions are being explored for in vivo prodrug activation, offering spatial and temporal control over drug release.[31]

Conclusion

Tetrazine click chemistry, facilitated by the initial amine modification with NHS esters, represents a cornerstone of modern bioconjugation. Its unparalleled reaction speed, specificity, and biocompatibility have empowered researchers and drug developers to construct complex biomolecular architectures with unprecedented precision. As the field continues to evolve, further innovations in tetrazine and dienophile design are expected to expand the applications of this remarkable chemical tool, paving the way for new diagnostics, therapeutics, and a deeper understanding of biological systems.

References

Methodological & Application

Application Note and Protocol: Antibody Labeling with Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Methyltetrazine-PEG8-NHS ester. This procedure is a crucial first step in a two-step bioorthogonal conjugation strategy, enabling the site-specific attachment of various molecules, such as fluorescent dyes, drugs, or other biomolecules, that have been modified with a trans-cyclooctene (B1233481) (TCO) group. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, thereby preserving the antibody's immunoreactivity.[1][2]

Introduction

Bioorthogonal chemistry provides a powerful tool for the precise modification of biomolecules in complex biological systems. The reaction between tetrazine and trans-cyclooctene (TCO) is an example of an inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry" known for its rapid reaction kinetics and high specificity.[1][3] This protocol focuses on the initial and critical step: the functionalization of an antibody with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester.

The this compound reagent contains three key components:

  • Methyltetrazine: The reactive group that will participate in the subsequent bioorthogonal reaction with a TCO-modified molecule.[1]

  • PEG8 Spacer: An eight-unit polyethylene glycol linker that increases the hydrophilicity of the conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule to maintain biological activity.[1][4]

  • NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody, under mild basic conditions.[5][][7]

This two-step labeling strategy offers significant advantages, including the ability to pre-label the antibody and then introduce the functional molecule in a separate, highly efficient reaction. This is particularly beneficial for sensitive payloads or when optimizing the labeling ratio is critical.

Experimental Workflow Overview

The overall process for antibody labeling with this compound followed by a bioorthogonal reaction with a TCO-modified molecule is depicted below. This protocol specifically covers the antibody labeling and purification steps.

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage start Start with Antibody Solution buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange reaction Incubate Antibody with NHS Ester buffer_exchange->reaction reagent_prep Prepare this compound reagent_prep->reaction purify Remove Excess Reagent (e.g., Desalting Column) reaction->purify characterize Determine Degree of Labeling (DOL) purify->characterize storage Store Labeled Antibody characterize->storage

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the antibody with the NHS ester of the Methyltetrazine-PEG8 reagent. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Chemical_Reaction Ab Antibody-NH₂ Labeled_Ab Antibody-NH-CO-PEG8-Methyltetrazine Ab->Labeled_Ab + Reagent Methyltetrazine-PEG8-NHS Reagent->Labeled_Ab reaction_arrow + NHS N-hydroxysuccinimide reaction_arrow->Labeled_Ab pH 7.2-8.5

Caption: Reaction of an antibody's primary amine with this compound.

Detailed Protocol

Materials and Reagents

Materials:

  • Microcentrifuge tubes

  • Pipettes and tips

  • Reaction tube rotator/mixer

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • UV-Vis spectrophotometer

Reagents:

  • Antibody to be labeled (at a concentration of 1-10 mg/mL)[8]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5.[8][9] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[4][7][10]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[11]

  • Storage Buffer: PBS, pH 7.4

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified before labeling.[10][12]

  • Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis cassette appropriate for the antibody's molecular weight.

  • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[11] The optimal concentration is typically between 1-10 mg/mL.[8]

Labeling Reaction
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][12]

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[] The NHS ester is moisture-sensitive and should not be stored in solution.[4][10]

  • Determine the volume of the NHS ester stock solution to add to the antibody solution. A 5- to 20-fold molar excess of the NHS ester to the antibody is a good starting point.[4][11] The optimal ratio may need to be determined empirically.

ParameterValue
Antibody Molecular Weight (IgG)~150,000 g/mol
Molar Excess of NHS Ester5-20 fold

Calculation Example:

  • Amount of Antibody: 1 mg

  • Antibody Moles: 1 mg / 150,000 g/mol = 6.67 nmol

  • For a 10-fold molar excess, you need 66.7 nmol of NHS ester.

  • Volume of 10 mM NHS ester stock: 66.7 nmol / 10 mM = 6.67 µL

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.[4]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][11] Protect from light if the final conjugate is light-sensitive.

Purification of the Labeled Antibody
  • After incubation, remove the unreacted this compound and the NHS byproduct using a desalting column (e.g., spin column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[9] Gel filtration chromatography or dialysis can also be used.[5][]

  • Follow the manufacturer's instructions for the chosen purification method to separate the labeled antibody from smaller molecules.

Characterization and Storage
  • Determine the Degree of Labeling (DOL): The DOL, or the average number of methyltetrazine molecules per antibody, can be estimated by measuring the UV-Vis absorbance of the purified conjugate.

    • Measure the absorbance at 280 nm (for the antibody) and at the specific absorbance maximum for the methyltetrazine group (if provided by the manufacturer).

    • The DOL calculation requires the extinction coefficients of the antibody and the methyltetrazine at these wavelengths. A general protocol for calculating DOL can be adapted from protocols for fluorescent dye labeling.

  • Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[14] The addition of a cryoprotectant may be considered for long-term frozen storage.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the antibody labeling protocol.

ParameterRecommended Range/ValueReference
Antibody Preparation
Antibody Purity>95%[10]
Antibody Concentration1-10 mg/mL[8]
Reaction Buffer pH7.2 - 8.5 (optimal 8.3-8.5)[][7][8]
Labeling Reaction
Molar Excess of NHS Ester5-20 fold[4][11]
Incubation Time30-120 minutes at room temperature; up to overnight at 4°C[][7]
Incubation TemperatureRoom Temperature or 4°C[][7]
Characterization
Optimal Degree of Labeling (DOL)Typically 2-8 (application dependent)[15]

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure the antibody buffer is free of primary amines.

    • Increase the molar excess of the NHS ester.

    • Confirm the pH of the reaction buffer is between 8.0 and 8.5.[5]

    • Use freshly prepared NHS ester solution. The NHS ester is susceptible to hydrolysis.[7][10]

  • Antibody Aggregation/Precipitation:

    • Reduce the volume of organic solvent (DMSO/DMF) in the reaction mixture.

    • Perform the reaction at 4°C.

    • Ensure the antibody concentration is within the recommended range.

  • Loss of Antibody Activity:

    • Reduce the molar excess of the NHS ester to minimize modification of lysine residues in the antigen-binding site.

    • Decrease the incubation time or temperature.

By following this detailed protocol, researchers can reliably label antibodies with this compound, preparing them for subsequent bioorthogonal conjugation with TCO-modified molecules for a wide range of applications in research and drug development.

References

Step-by-Step Guide for Protein Conjugation Using Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins using Methyltetrazine-PEG8-NHS ester. This versatile bifunctional linker enables the covalent attachment of a methyltetrazine moiety to proteins, paving the way for subsequent bioorthogonal "click chemistry" applications. The protocol is designed for researchers in various fields, including drug development, bioimaging, and proteomics, who require precise and efficient methods for protein modification.

Introduction

This compound is a chemical tool that facilitates a two-step protein modification strategy. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein surface, such as the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[1][2] This initial step covalently links the methyltetrazine group, via a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, to the protein. The PEG8 spacer enhances the solubility of the conjugate in aqueous buffers and minimizes steric hindrance.[3][4]

The incorporated methyltetrazine group serves as a bioorthogonal handle for the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner.[5][6] This "click chemistry" ligation is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[5][6][7] This two-step approach is widely used for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and fluorescently labeling proteins for imaging studies.[3][5]

Principle of the Method

The protein conjugation process involves two key chemical reactions:

  • Amine Acylation: The NHS ester of the this compound reagent reacts with primary amines on the protein to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[8] This reaction is most efficient at a slightly alkaline pH (7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[1][2]

  • Tetrazine-TCO Ligation (Click Chemistry): The now protein-bound methyltetrazine can specifically and rapidly react with a molecule containing a trans-cyclooctene (TCO) group.[5][9] This IEDDA cycloaddition is a bioorthogonal reaction, meaning it does not interfere with native biological processes.[6] The reaction is irreversible and forms a stable covalent bond.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the protein conjugation process.

ParameterValue/RangeConditions/NotesReference(s)
NHS Ester Reaction pH 7.2 - 9.0Optimal pH is typically 8.3-8.5 for efficient conjugation and minimal hydrolysis.[1][2][10]
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7.0, 0°CDecreases to ~10 minutes at pH 8.6, 4°C.[2]
Reaction Time (NHS Ester) 30 minutes - 4 hoursDependent on temperature and protein concentration. Typically 1 hour at room temperature.[7][11]
Molar Excess of NHS Ester 10 to 20-foldThis ratio can be adjusted to control the degree of labeling (DOL).[7]
Tetrazine-TCO Ligation Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹Extremely fast kinetics, enabling reactions at low concentrations.[9][12]
Tetrazine Absorbance Maximum ~520 nmThe disappearance of this absorbance can be used to monitor the ligation reaction.[6]

Experimental Protocols

Materials
  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[7][10]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8]

  • Purification column (e.g., desalting column, size-exclusion chromatography column)[7]

  • Storage Buffer (e.g., PBS)

Reagent Preparation
  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[7][13] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[11]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.[11]

Protein Conjugation Procedure
  • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling (DOL). A higher DOL is often sought for signal amplification, but over-labeling can lead to protein aggregation or loss of function.[13]

  • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, with gentle mixing.[7][11]

  • Quenching (Optional but Recommended): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM.[14] Incubate for 10-15 minutes at room temperature.[14]

Purification of the Protein Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct from the conjugated protein.[15]

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying protein conjugates.[10][15] Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.[7]

  • Dialysis: The reaction mixture can be dialyzed against the storage buffer. This method is effective but generally slower than SEC.[15][16]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of methyltetrazine molecules per protein, should be determined.[13] This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine (around 320 nm, though the peak for the conjugate may differ slightly from the free dye). The specific extinction coefficients for the protein and the methyltetrazine moiety are required for this calculation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_sol Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Incubate (1 hour, RT or 2 hours, 4°C) protein_sol->conjugation reagent_sol Methyltetrazine-PEG8-NHS Ester Stock Solution (10 mg/mL in DMSO/DMF) reagent_sol->conjugation quench Quench Reaction (e.g., Tris or Glycine) conjugation->quench purification Purify Conjugate (e.g., Desalting Column) quench->purification characterization Characterize (Determine DOL) purification->characterization final_product final_product characterization->final_product Methyltetrazine-labeled Protein

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Bioorthogonal Click Chemistry protein Protein with Primary Amines (e.g., Lysine, N-terminus) labeled_protein Methyltetrazine-labeled Protein protein->labeled_protein pH 7.2-9.0 nhs_ester This compound nhs_ester->labeled_protein nhs_byproduct N-Hydroxysuccinimide (Byproduct) labeled_protein->nhs_byproduct releases tco_molecule TCO-functionalized Molecule (e.g., Drug, Fluorophore) final_conjugate Final Protein Conjugate tco_molecule->final_conjugate labeled_protein2 Methyltetrazine-labeled Protein labeled_protein2->final_conjugate IEDDA Reaction (Bioorthogonal)

Caption: Two-step protein conjugation and ligation pathway.

References

Application Notes and Protocols: Methyltetrazine-PEG8-NHS Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-NHS ester is a versatile bifunctional reagent designed for the targeted labeling of biomolecules and their subsequent visualization in live cell imaging applications. This reagent combines the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition chemistry with the well-established N-hydroxysuccinimide (NHS) ester chemistry.

The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, a reaction known for its exceptional kinetics and biocompatibility, proceeding efficiently in complex biological environments without interfering with native cellular processes.[1] The NHS ester group allows for the covalent conjugation of the methyltetrazine to primary amines on proteins, antibodies, or other biomolecules.[2] The polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[3]

This powerful combination enables a two-step labeling strategy, often referred to as a pre-targeting approach, which is particularly advantageous for live-cell imaging.[4] First, a biomolecule of interest (e.g., a cell-surface receptor antibody) is labeled with this compound. This conjugate is then introduced to live cells, where it binds to its target. Subsequently, a small, cell-impermeable or permeable TCO-functionalized fluorescent probe is added, which rapidly and specifically "clicks" to the methyltetrazine-labeled biomolecule, allowing for precise temporal and spatial imaging.

Principle of the Reaction

The core of this technology is the bioorthogonal iEDDA reaction between methyltetrazine and trans-cyclooctene (TCO). This reaction is characterized by its extremely fast kinetics and high specificity, forming a stable covalent bond.[5]

Methyltetrazine Methyltetrazine-labeled Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Methyltetrazine->Labeled_Biomolecule iEDDA Reaction (Bioorthogonal Click Chemistry) TCO TCO-Fluorophore TCO->Labeled_Biomolecule

Bioorthogonal Tetrazine-TCO Ligation.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound in live cell imaging.

Table 1: NHS Ester Stability and Reactivity

ParameterValueNotes
Optimal pH for NHS ester reaction 7.2 - 8.5The rate of hydrolysis increases significantly at higher pH.[6]
Half-life of NHS ester at pH 7.0, 0°C 4-5 hoursProvides a longer window for the labeling reaction.[6]
Half-life of NHS ester at pH 8.5, Room Temp. ~20 minutesIndicates the need for prompt execution of the labeling step.[6]
Common Molar Excess of NHS Ester 10-20 foldA starting point for optimizing the degree of labeling.[7]

Table 2: TCO-Tetrazine Reaction Kinetics

ParameterValueNotes
Second-order rate constant (k2) ~10³ - 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions, enabling rapid labeling at low concentrations.[4]
Reaction time in live cells MinutesThe signal from the TCO-fluorophore can often be detected almost immediately after addition.

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like glycine (B1666218) or Tris)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Quenching Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagents using a desalting column equilibrated with PBS.

    • Collect the purified, labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and at the appropriate wavelength for the tetrazine if it has a distinct absorbance peak.

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

start Start: Purified Antibody prep_ab Prepare Antibody in Amine-Free Buffer (pH 8.3) start->prep_ab react Incubate Antibody and NHS Ester (1 hr, Room Temperature) prep_ab->react prep_nhs Prepare Fresh Methyltetrazine-PEG8-NHS Ester Solution in DMSO prep_nhs->react quench Quench Reaction (Optional) react->quench purify Purify using Desalting Column quench->purify end End: Methyltetrazine-labeled Antibody purify->end

Workflow for Antibody Labeling.

Protocol 2: Pre-targeting Live Cell Imaging

This protocol outlines a pre-targeting strategy for imaging a cell surface protein.

Materials:

  • Methyltetrazine-labeled antibody (from Protocol 1)

  • Live cells expressing the target protein of interest

  • TCO-conjugated fluorescent dye (e.g., TCO-Cy5)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide and culture to the desired confluency.

  • Pre-targeting with Labeled Antibody:

    • Dilute the Methyltetrazine-labeled antibody in live-cell imaging medium to a final concentration of 10-100 nM.

    • Replace the cell culture medium with the antibody solution.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator to allow for antibody binding.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Labeling with TCO-Fluorophore:

    • Prepare a solution of the TCO-conjugated fluorescent dye in live-cell imaging medium at a final concentration of 1-5 µM.

    • Add the TCO-fluorophore solution to the cells.

  • Live Cell Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly.

    • Time-lapse imaging can be performed to monitor dynamic processes.

start Start: Live Cells pre_target Incubate with Methyltetrazine- labeled Antibody (30-60 min) start->pre_target wash1 Wash to Remove Unbound Antibody pre_target->wash1 add_tco Add TCO-Fluorophore (1-5 µM) wash1->add_tco image Live Cell Imaging add_tco->image end End: Acquired Images image->end

Pre-targeting Live Cell Imaging Workflow.

Application Example: Imaging EGFR Signaling Pathway

This technology can be used to study the dynamics of receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[8]

EGF EGF Ligand EGFR EGFR (labeled with Methyltetrazine-Antibody and TCO-Fluorophore) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, Sos) Dimerization->Signaling_Proteins Recruitment & Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Signaling_Proteins->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Cellular_Response Cellular Response (Proliferation, Survival) RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response

Simplified EGFR Signaling Pathway.

By labeling EGFR on the surface of live cells, researchers can use time-lapse microscopy to track its internalization, trafficking, and co-localization with other signaling molecules in real-time upon stimulation with EGF.

Troubleshooting

Problem: Low Labeling Efficiency of Biomolecule

  • Possible Cause: Inactive NHS ester due to hydrolysis.

    • Solution: Prepare fresh NHS ester solution in anhydrous DMSO immediately before use. Ensure the antibody buffer is at the optimal pH (7.2-8.5).[6]

  • Possible Cause: Presence of primary amines in the buffer (e.g., Tris, glycine).

    • Solution: Perform buffer exchange of the biomolecule into an amine-free buffer like PBS or bicarbonate buffer.[7]

  • Possible Cause: Insufficient molar excess of the NHS ester.

    • Solution: Increase the molar ratio of the NHS ester to the biomolecule.

Problem: High Background Fluorescence in Live Cell Imaging

  • Possible Cause: Incomplete removal of unbound labeled antibody.

    • Solution: Increase the number and duration of washing steps after the antibody incubation.

  • Possible Cause: Non-specific binding of the antibody.

    • Solution: Include a blocking step with a suitable agent (e.g., BSA) before adding the primary antibody. Optimize the antibody concentration.

  • Possible Cause: TCO-fluorophore is sticking non-specifically to the cells.

    • Solution: Decrease the concentration of the TCO-fluorophore and/or reduce the incubation time.

Problem: No or Weak Fluorescent Signal

  • Possible Cause: Inefficient labeling of the biomolecule.

    • Solution: Verify the degree of labeling of your antibody (see above).

  • Possible Cause: Low expression of the target protein on the cell surface.

    • Solution: Confirm the expression level of your target protein by other methods (e.g., Western blot, flow cytometry).

  • Possible Cause: Photobleaching of the fluorophore.

    • Solution: Reduce the laser power and/or exposure time during imaging. Use an anti-fade reagent in the imaging medium if compatible with live cells.

References

Application Notes and Protocols for Methyltetrazine-PEG8-NHS Ester in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Methyltetrazine-PEG8-NHS ester in the development of targeted drug delivery systems. The focus is on the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) moiety, a cornerstone of pre-targeted therapeutic and diagnostic strategies.

Introduction to Pre-Targeted Drug Delivery

Pre-targeted drug delivery is a two-step approach designed to enhance the therapeutic index of potent drugs, such as cytotoxins or radionuclides. First, a targeting moiety, typically a monoclonal antibody (mAb) conjugated to a bioorthogonal handle (e.g., TCO), is administered. This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. In the second step, a therapeutic or diagnostic agent linked to the complementary bioorthogonal partner (e.g., methyltetrazine) is administered. This agent then rapidly and specifically reacts with the pre-localized antibody conjugate at the target site, minimizing systemic exposure and associated toxicities.[1][2][3]

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is exceptionally fast and selective, proceeding efficiently in complex biological environments without the need for a catalyst.[4] this compound is a versatile reagent for this approach. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines on antibodies to form stable amide bonds. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency.[1]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs where the cytotoxic payload is delivered via a bioorthogonal click reaction.

  • Radioimmunotherapy (RIT): Pre-targeting of radionuclides for cancer therapy, allowing for the use of short-lived isotopes with long-circulating antibodies.[1]

  • In Vivo Imaging: Pre-targeted delivery of imaging agents (e.g., fluorescent dyes, PET isotopes) for diagnostics and pharmacokinetic studies.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from studies utilizing the tetrazine-TCO bioorthogonal system for targeted drug delivery.

ParameterValueContextReference
Antibody Modification
TCO Moieties per Antibody2.6Average degree of labeling for a monoclonal antibody conjugated with a TCO-NHS ester.[5]
Linkers per Antibody4-6Typical result when using a 20-fold molar excess of an NHS-PEG ester linker with an IgG antibody.[7]
In Vivo Tumor Targeting
Tumor Uptake12.0 ± 5.3 %ID/g at 72hPre-targeted delivery of a 177Lu-labeled tetrazine in a pancreatic cancer xenograft model.[1]
Tumor Uptake4.6 ± 0.8 %ID/g at 4hEarly tumor accumulation of a 177Lu-labeled tetrazine.[1]
Tumor Uptake16.8 ± 3.9 %ID/g at 120hPersistent tumor retention of the radiolabeled tetrazine.[1]
Binding Affinity
EC50 of mAb-TCO1.4 nMBinding affinity of a TCO-modified antibody to its target antigen, showing minimal impact from conjugation.[5]
EC50 of Unmodified mAb0.8 nMBaseline binding affinity of the non-conjugated antibody.[5]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody using an NHS ester. This is the first step in creating the targeting component for a pre-targeted system.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4

  • Zeba™ Spin Desalting Columns

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.[7]

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7]

  • Conjugation Reaction:

    • Add a 10, 30, or 100-fold molar excess of the TCO-NHS ester solution to the antibody solution.[8] The optimal ratio should be determined empirically for each antibody.

    • Gently mix and incubate for 1-3 hours at room temperature.[8][9]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using mass spectrometry.[5]

Protocol 2: Conjugation of this compound to a Small Molecule Drug

This protocol outlines the modification of a small molecule drug containing a primary amine with this compound.

Materials:

  • Small molecule drug with a primary amine

  • This compound

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing small molecule drug in anhydrous DMF or DMSO.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.

  • Conjugation:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1-1.5 equivalents of the this compound solution to the drug solution.

    • Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC.[7]

  • Purification:

    • Purify the resulting tetrazine-drug conjugate by reverse-phase HPLC.

Protocol 3: In Vitro Pre-Targeted Cell Labeling

This protocol describes the two-step labeling of target cells in vitro.

Materials:

  • Target cells expressing the antigen of interest

  • Non-target cells (as a negative control)

  • Complete cell culture medium

  • Antibody-TCO conjugate (from Protocol 1)

  • Tetrazine-fluorophore conjugate

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Antibody Incubation:

    • Plate cells in a suitable format (e.g., 96-well plate).

    • Incubate the cells with the antibody-TCO conjugate at a predetermined concentration (e.g., 10 µg/mL) in complete medium for 1 hour at 37°C.

    • Wash the cells three times with PBS to remove unbound antibody.

  • Tetrazine Incubation:

    • Incubate the washed cells with the tetrazine-fluorophore conjugate at a suitable concentration (e.g., 1 µM) in complete medium for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS.

  • Analysis:

    • Analyze the cells by flow cytometry or visualize by fluorescence microscopy to quantify and observe cell labeling.

Protocol 4: In Vivo Pre-Targeted Tumor Imaging in a Xenograft Mouse Model

This protocol outlines a typical workflow for a pre-targeted in vivo imaging study.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Antibody-TCO conjugate (from Protocol 1)

  • Tetrazine-PET isotope conjugate (e.g., 68Ga-DOTA-PEG-Tetrazine)

  • Sterile PBS for injection

  • PET/CT scanner

Procedure:

  • Antibody Administration:

    • Administer the antibody-TCO conjugate (e.g., 100 µg per mouse) via intravenous injection.[6][10]

  • Accumulation and Clearance:

    • Allow the antibody-TCO conjugate to accumulate at the tumor and clear from the blood. This "pre-targeting interval" is typically 24-72 hours.[6][11]

  • Tetrazine-Radiotracer Administration:

    • Administer the tetrazine-PET isotope conjugate intravenously.

  • Imaging:

    • Perform PET/CT imaging at various time points post-tetrazine injection (e.g., 1, 4, 24 hours) to visualize tumor uptake and biodistribution.

  • Biodistribution Analysis (Optional):

    • At the end of the imaging study, euthanize the mice and collect tissues of interest (tumor, blood, major organs).

    • Measure the radioactivity in each tissue using a gamma counter to quantify the percent injected dose per gram (%ID/g).

Visualizations

Caption: Experimental workflow for pre-targeted drug delivery.

IEDDA_reaction cluster_reactants Reactants cluster_product Product TCO Trans-Cyclooctene (TCO) (on Antibody) IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition TCO->IEDDA Tetrazine Methyltetrazine (on Drug) Tetrazine->IEDDA Dihydropyridazine Stable Dihydropyridazine Adduct (Covalent Linkage) N2 Nitrogen Gas (N2) (Byproduct) IEDDA->Dihydropyridazine IEDDA->N2

Caption: The IEDDA bioorthogonal "click" reaction.

signaling_pathway mAb_TCO Antibody-TCO Conjugate Binding Binding mAb_TCO->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Click IEDDA Reaction Binding->Click Localized TCO Tz_Drug Tetrazine-Drug Tz_Drug->Click ADC_formed ADC Formed at Tumor Site Click->ADC_formed Internalization Internalization (for some ADCs) ADC_formed->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death

References

Development of Antibody-Drug Conjugates (ADCs) with Methyltetrazine-PEG8-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. A critical component of an ADC is the linker, which connects the antibody to the payload. This document provides detailed application notes and protocols for the development of ADCs using Methyltetrazine-PEG8-NHS ester, a hetero-bifunctional linker designed for a two-step conjugation strategy.

The this compound linker offers several advantages for ADC development:

  • NHS Ester Group: Enables covalent attachment to primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of antibodies, through a stable amide bond.[1][2]

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, minimize steric hindrance, and potentially lead to better pharmacokinetic properties.[2]

  • Methyltetrazine Moiety: A highly reactive and stable tetrazine that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest known bioorthogonal "click" reactions.[3][4] This allows for the specific and efficient attachment of a payload functionalized with a trans-cyclooctene (B1233481) (TCO) group.[3][4]

This two-step approach, involving initial antibody modification followed by a bioorthogonal click reaction, provides greater control over the conjugation process and can lead to the production of more homogeneous ADCs.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody (mAb) with the this compound linker to introduce the tetrazine moiety.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.2-7.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[3]

  • Linker Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[6]

  • Modification Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution with gentle mixing.[3] The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][6]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[6]

    • The resulting tetrazine-modified antibody (mAb-Tz) can be stored at 4°C for short-term use or at -80°C for long-term storage.[3]

Protocol 2: ADC Conjugation via TCO-Tetrazine Click Chemistry

This protocol details the conjugation of a trans-cyclooctene (TCO)-modified payload to the tetrazine-modified antibody (mAb-Tz).

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-modified payload

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or other suitable chromatography system

Procedure:

  • TCO-Payload Stock Solution:

    • Prepare a 10 mM stock solution of the TCO-modified payload in DMSO.[6]

  • Conjugation Reaction:

    • Ensure the mAb-Tz is in the Conjugation Buffer at a known concentration.

    • Add a 1.5 to 3.0 molar excess of the TCO-payload stock solution to the mAb-Tz solution.[6] The final concentration of DMSO in the reaction should not exceed 10% (v/v).[6]

    • Incubate the reaction for 1-2 hours at room temperature.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[8]

  • Purification:

    • Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.[3]

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and assess the heterogeneity of the ADC population.[9]

  • Column: A HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[10]

  • Detection: UV absorbance at 280 nm.[10]

  • Data Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values. The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[9]

2. DAR and Molecular Weight Confirmation by LC-MS

LC-MS provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and precise DAR calculation.[11]

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can be performed to reduce spectral complexity.[11]

  • LC System: A reverse-phase column (e.g., PLRP-S) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[4][11]

  • Data Analysis: The mass spectrum is deconvoluted to determine the masses of the different ADC species. The DAR is calculated based on the mass difference between the conjugated and unconjugated antibody/chains.[11]

3. In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of cancer cell lines with varying expression levels of the target antigen.

  • Assay: A cell viability assay such as MTT or CellTiter-Glo®.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.[2]

    • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability according to the assay manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.[12]

Data Presentation

Table 1: Representative Quantitative Parameters for ADC Synthesis
ParameterTypical Range/ValueReference
Molar excess of this compound for antibody modification5 - 20 fold[3]
Antibody concentration for modification2 - 10 mg/mL[3]
Reaction time for antibody modification1 - 2 hours (RT) or overnight (4°C)[3][6]
Molar excess of TCO-payload for click reaction1.5 - 3.0 fold[6]
Reaction time for click conjugation1 - 2 hours (RT)[7]
Achievable average Drug-to-Antibody Ratio (DAR)2 - 4[4]
Table 2: Representative In Vitro Cytotoxicity Data for ADCs with PEGylated Linkers
ADCTarget AntigenCell LineIC50 (nM)Reference
Trastuzumab-based ADCHER2SK-BR-3 (HER2-high)8.3 - 20.1[1]
Trastuzumab-based ADCHER2BT-474 (HER2-high)8.3 - 20.1[1]
Cetuximab-based ADCEGFRMDA-MB-468 (EGFR-high)~10-50[12]
Trastuzumab-MMAE ADCHER2SK-BR-3 (HER2-high)0.055 ± 0.010[9]
Trastuzumab-MMAE ADCHER2MCF-7 (HER2-low)> 11[9]

Note: IC50 values are highly dependent on the payload, cell line, and specific ADC construct.

Table 3: Representative Stability Data for ADCs with Tetrazine-based Linkers
ADC ConstructConditionStability MetricResultReference
Tetrazine-linked Trastuzumab conjugateHuman plasma and serum at 37°CPayload retention> 5 days[9]
Tetrazine-responsive ADCIn vitro release in bufferMaximal release of MMAE80-90%[13]
Tetrazine-responsive ADCIn vitro release in serumMaximal release of MMAE~80% at 20 hours[13]
Various alkyl- or pyridinyl-substituted tetrazinesPBS at 37°C% remaining after 10 hours> 85%[5]

Visualizations

ADC_Development_Workflow cluster_0 Antibody Modification cluster_1 ADC Conjugation cluster_2 ADC Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange modification Modification Reaction (5-20x molar excess of linker) buffer_exchange->modification linker_prep Prepare 10 mM Methyltetrazine-PEG8-NHS in DMSO linker_prep->modification quench Quench Reaction (Tris-HCl) modification->quench purify_mAb Purify mAb-Tz (Desalting Column) quench->purify_mAb mAb_Tz Purified mAb-Tz purify_mAb->mAb_Tz click_reaction TCO-Tetrazine Click Reaction (1.5-3x molar excess of payload) mAb_Tz->click_reaction payload_prep Prepare 10 mM TCO-Payload in DMSO payload_prep->click_reaction purify_adc Purify ADC (SEC) click_reaction->purify_adc final_adc Final ADC purify_adc->final_adc dar_hic DAR by HIC final_adc->dar_hic dar_ms DAR & MW by LC-MS final_adc->dar_ms cytotoxicity In Vitro Cytotoxicity final_adc->cytotoxicity stability Stability Assessment final_adc->stability HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ADC ADC Mechanism of Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Endocytosis Internalization (Endocytosis) HER2->Endocytosis HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Gene_Expression->Cell_Survival ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosomal Trafficking Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

References

Application Notes and Protocols for Cell Surface Protein Labeling with Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Methyltetrazine-PEG8-NHS ester in the specific labeling of cell surface proteins. This two-step bioorthogonal labeling strategy offers exceptional speed, selectivity, and biocompatibility, making it a powerful tool for a wide range of applications, including cellular imaging, antibody-drug conjugate (ADC) development, and tracking of biomolecules.[1][2][3]

Introduction

This compound is a versatile bioconjugation reagent that enables the covalent attachment of a methyltetrazine moiety to biomolecules containing primary amines, such as proteins and antibodies.[1][4] The reagent consists of three key components:

  • Methyltetrazine: A highly reactive diene that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6] This "click chemistry" reaction is extremely fast and bioorthogonal, meaning it does not interfere with native biological processes.[2][7][8]

  • PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the reagent and the resulting conjugate.[1][4] The PEG spacer also reduces steric hindrance, improving the efficiency of the subsequent bioorthogonal reaction.[1]

  • NHS Ester: An amine-reactive group that readily forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins under mild pH conditions.[4][9][10][11]

The labeling strategy involves two main steps. First, the protein of interest (e.g., a cell surface receptor or an antibody) is modified with a TCO group. In a separate step, a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a nanoparticle) is conjugated with this compound. The TCO-modified protein on the cell surface is then specifically labeled by the tetrazine-modified molecule through the rapid IEDDA reaction.

Principle of the Reaction

The overall labeling process can be broken down into two key chemical reactions:

  • Amine Acylation: The N-hydroxysuccinimide (NHS) ester of the this compound reacts with primary amines on a molecule of interest to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7-9.[4]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety on the labeled molecule reacts with a trans-cyclooctene (TCO) group that has been introduced onto the cell surface protein.[1] This [4+2] cycloaddition is extremely fast and irreversible, resulting in a stable covalent linkage.[5][6][12]

Key Advantages of the Methyltetrazine-TCO System

  • Exceptional Kinetics: The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low concentrations.[2][6][13]

  • High Specificity and Orthogonality: The reaction is highly selective and does not cross-react with other functional groups present in biological systems, ensuring minimal off-target labeling.[2][14]

  • Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, 37°C) without the need for cytotoxic catalysts like copper, making it ideal for live-cell applications.[2][13]

  • Stability: Methyltetrazine is more stable in aqueous solutions compared to some other tetrazine derivatives, which is crucial for experiments requiring longer incubation times.[13]

Quantitative Data

The following tables summarize key quantitative data related to the reagents and reactions involved in this labeling protocol.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₄₇N₅O₁₃[1]
Molecular Weight709.74 g/mol [1]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1][4]
Reactive TowardsPrimary Amines[4][9]
Spacer ArmPEG8[1]
Storage Conditions2-8°C, sealed, dry[1]

Table 2: Reaction Kinetics and Conditions

ParameterValue/ConditionReference
IEDDA Reaction Rate Constant (k₂)> 800 M⁻¹s⁻¹[2]
NHS Ester Reaction pH7 - 9[4]
NHS Ester Reaction Time1 - 4 hours at room temperature[10]
IEDDA Reaction Time30 - 60 minutes at 37°C[13]

Experimental Protocols

This section provides detailed protocols for the two-step labeling of cell surface proteins.

Protocol 1: Modification of Antibodies (or other proteins) with TCO-NHS Ester

This protocol describes the modification of a primary antibody with a TCO-NHS ester to introduce the reactive TCO group.

Materials:

  • Antibody (or protein of interest) in a non-amine containing buffer (e.g., PBS)

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Antibody Solution: Adjust the concentration of the antibody to 1-5 mg/mL in the reaction buffer.

  • Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.[15][16]

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[15]

  • Purification: Remove unreacted TCO-NHS ester and byproducts using a desalting column equilibrated with PBS or another suitable storage buffer.

  • Characterization (Optional): Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry.[15]

Protocol 2: Labeling of TCO-Modified Cells with Methyltetrazine-PEG8-Fluorophore

This protocol describes the labeling of live cells displaying TCO-modified surface proteins with a fluorescent probe that has been conjugated to this compound.

Materials:

  • Cells with TCO-modified surface proteins

  • Methyltetrazine-PEG8-Fluorophore conjugate

  • Cell culture medium

  • Imaging buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells in a suitable imaging dish and allow them to adhere.

  • Incubation with TCO-Antibody: Incubate the cells with the TCO-modified antibody (from Protocol 1) at a suitable concentration (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound antibody.

  • Labeling: Incubate the cells with the Methyltetrazine-PEG8-Fluorophore conjugate at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37°C.[13]

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.[13]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[13]

Protocol 3: Cell Viability Assay

It is crucial to assess the potential cytotoxicity of the labeling reagents and procedures. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[17][18]

Materials:

  • Labeled and unlabeled (control) cells

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Labeling: Perform the cell surface protein labeling as described in Protocol 2. Include control wells with unlabeled cells and cells treated with only one component of the labeling system.

  • Incubation with Reagent: After the labeling and final washing steps, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at the appropriate wavelength using a plate reader. For MTS, the product is soluble and can be measured directly.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling

This labeling technique can be used to study various signaling pathways by labeling specific receptors. For instance, labeling the Epidermal Growth Factor Receptor (EGFR) can help in visualizing its trafficking and downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (TCO-labeled) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway initiated by EGF binding.

Experimental Workflow for Cell Surface Protein Labeling

The following diagram illustrates the complete workflow for labeling cell surface proteins using the two-step bioorthogonal approach.

Experimental_Workflow cluster_step1 Step 1: TCO Modification cluster_step2 Step 2: Cell Labeling cluster_step3 Step 3: Bioorthogonal Reaction Antibody Antibody Reaction1 Incubate (RT, 1-3h) Antibody->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 TCO_Ab TCO-Antibody Reaction1->TCO_Ab Purification1 Purify TCO_Ab->Purification1 Incubation1 Incubate with TCO-Antibody (37°C, 1h) Purification1->Incubation1 Cells Live Cells Cells->Incubation1 TCO_Cells Cells with TCO-labeled Surface Proteins Incubation1->TCO_Cells Wash1 Wash TCO_Cells->Wash1 Incubation2 Incubate with Tetrazine Probe (37°C, 30-60min) Wash1->Incubation2 Tetrazine_Probe Methyltetrazine- PEG8-Fluorophore Tetrazine_Probe->Incubation2 Labeled_Cells Fluorescently Labeled Cells Incubation2->Labeled_Cells Wash2 Wash Labeled_Cells->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Caption: Workflow for two-step cell surface protein labeling.

Logical Relationship: Bioorthogonal Chemistry

This diagram illustrates the core concept of bioorthogonal chemistry, where the tetrazine and TCO moieties react specifically with each other without interfering with the biological system.

Bioorthogonal_Chemistry BioSystem Biological System (Cells, Proteins, etc.) Tetrazine Methyltetrazine Tetrazine->BioSystem Non-interfering Reaction IEDDA Click Reaction Tetrazine->Reaction TCO Trans-cyclooctene (TCO) TCO->BioSystem Non-interfering TCO->Reaction Conjugate Stable Conjugate Reaction->Conjugate NoReaction1 No Reaction NoReaction2 No Reaction

Caption: The principle of bioorthogonal chemistry.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] This reaction enables the precise and efficient labeling of biomolecules, such as peptides, for a wide array of applications including in vivo imaging, targeted drug delivery, and the study of cellular signaling pathways.[1][3]

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using Methyltetrazine-PEG8-NHS ester. This reagent allows for the covalent attachment of a methyltetrazine moiety to a peptide via a hydrophilic PEG8 spacer. The NHS ester reacts with primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.[4] The resulting tetrazine-functionalized peptide can then be fluorescently labeled by reacting it with a TCO-containing fluorescent probe. This two-step approach offers versatility and allows for the use of a wide range of fluorescent dyes.

Principle of the Labeling Strategy

The fluorescent labeling of a peptide using this compound is a two-step process:

  • Peptide Modification with Methyltetrazine: The peptide of interest, containing a primary amine, is reacted with this compound. The NHS ester forms a stable amide bond with the amine, covalently attaching the methyltetrazine-PEG8 moiety to the peptide.

  • Fluorescent Labeling via iEDDA Reaction: The methyltetrazine-functionalized peptide is then reacted with a fluorescent probe that has been modified with a trans-cyclooctene (TCO) group. The highly efficient and specific iEDDA reaction between the tetrazine and TCO results in the fluorescently labeled peptide.[2]

Data Presentation

Table 1: Key Reagents and Their Properties
ReagentMolecular WeightReactive GroupReacts WithKey Features
This compound~710 g/mol N-Hydroxysuccinimide (NHS) esterPrimary amines (-NH2)Introduces a tetrazine moiety for bioorthogonal ligation; PEG8 spacer enhances solubility.
TCO-NHS esterVariesN-Hydroxysuccinimide (NHS) esterPrimary amines (-NH2)Used to introduce a TCO group onto a molecule for reaction with a tetrazine.
TCO-FluorophoreVariesTrans-cyclooctene (TCO)TetrazinesA fluorescent dye modified with a TCO group for labeling tetrazine-containing molecules.
Table 2: Typical Reaction Parameters and Quantitative Data
ParameterStep 1: Peptide-Tetrazine ConjugationStep 2: TCO-Tetrazine Ligation
Molar Excess of Reagent 5-20 fold molar excess of this compound over the peptide.[5][6]1.5-5 fold molar excess of TCO-Fluorophore over the tetrazine-peptide.[6]
Reaction Buffer Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl).[6]PBS, pH 7.4 or other physiological buffers.
Reaction Time 30-60 minutes at room temperature or 2 hours on ice.[6]Typically complete within 30 minutes at room temperature.[6]
Reaction Temperature Room temperature or on ice.Room temperature or 37°C.[5]
Typical Labeling Efficiency Can be >90%, but is dependent on peptide sequence and reaction conditions.Often quantitative (>95%) due to the high reaction rate.[7]
Second-Order Rate Constant (k₂) for TCO-Tetrazine Ligation Not Applicable10³ to 10⁶ M⁻¹s⁻¹[1]

Experimental Protocols

Protocol 1: Modification of a Peptide with a TCO Group using TCO-NHS ester

This protocol is for peptides that do not already contain a TCO group and require initial modification.

Materials:

  • Peptide with a primary amine (e.g., N-terminus or lysine side chain)

  • TCO-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free buffer to a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the peptide solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess TCO-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Verification: Confirm the modification of the peptide with the TCO group using mass spectrometry.

Protocol 2: Labeling of an Amine-Containing Peptide with this compound

Materials:

  • Peptide with a primary amine

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free buffer to a final concentration of 1-10 mg/mL.[5]

  • This compound Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the peptide solution.[5]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[5]

  • Purification: Purify the tetrazine-modified peptide from excess reagent using a desalting column or dialysis.

  • Verification: Confirm the successful conjugation of the methyltetrazine moiety to the peptide using mass spectrometry.

Protocol 3: Fluorescent Labeling of a Tetrazine-Modified Peptide with a TCO-Fluorophore

Materials:

  • Tetrazine-modified peptide (from Protocol 2)

  • TCO-Fluorophore

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or HPLC for purification

Procedure:

  • Reactant Preparation: Dissolve the tetrazine-modified peptide in the reaction buffer. Prepare a stock solution of the TCO-Fluorophore in an appropriate solvent (e.g., DMSO).

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the TCO-Fluorophore to the tetrazine-modified peptide.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete within a shorter timeframe due to the fast kinetics.

  • Purification: Remove the unreacted TCO-Fluorophore by a desalting column or HPLC.

  • Analysis: Analyze the final fluorescently labeled peptide using fluorescence spectroscopy and mass spectrometry to confirm labeling and purity.

Visualizations

G Peptide Peptide with Primary Amine (-NH2) Tz_Peptide Tetrazine-Modified Peptide Peptide->Tz_Peptide Step 1: Amide Bond Formation MeTz_NHS This compound MeTz_NHS->Tz_Peptide Byproduct1 N-Hydroxysuccinimide MeTz_NHS->Byproduct1 Labeled_Peptide Fluorescently Labeled Peptide Tz_Peptide->Labeled_Peptide Step 2: iEDDA Reaction Byproduct2 N2 Gas Tz_Peptide->Byproduct2 TCO_Fluorophore TCO-Fluorophore TCO_Fluorophore->Labeled_Peptide

Caption: Chemical workflow for peptide labeling.

G start Start: Peptide of Interest step1 Step 1: Modify Peptide with this compound start->step1 purify1 Purification 1 (e.g., Desalting Column) step1->purify1 step2 Step 2: React with TCO-Fluorophore purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 analyze Analysis and Characterization (Mass Spec, Fluorescence Spec) purify2->analyze end End: Purified Labeled Peptide analyze->end

Caption: Experimental workflow for peptide labeling.

G Ligand Fluorescently Labeled Peptide Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Recycle_Receptor Receptor Recycling to Cell Surface Recycling->Recycle_Receptor

Caption: Signaling pathway for receptor internalization.

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyltetrazine-PEG8-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting this compound with primary amines (e.g., lysine (B10760008) residues on proteins) is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester. A lower pH will result in protonated, unreactive amines, while a higher pH (above 8.5) significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][4] For many protein labeling applications, a pH of 8.3-8.5 is a good starting point.[5][6]

Q2: Which buffers are compatible with NHS ester reactions?

It is critical to use amine-free buffers, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.[2][7]

Recommended BuffersBuffers to Avoid
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.5[8]Tris (e.g., TBS)[3][8]
Sodium Bicarbonate, 0.1 M, pH 8.3-8.5[5][8]Glycine[8]
Borate Buffer, 50 mM, pH 8.5[8]Buffers with ammonium (B1175870) ions[8]
HEPES Buffer, pH 7.2-8.5[8]

Q3: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of the reagent. It is recommended to store this compound at -20°C and protected from moisture.[9][10][11] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1] For use, dissolve the reagent in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction mixture.[1][5] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]

Q4: What is the primary side reaction that competes with the desired conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water.[8] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), which reduces the amount of reagent available to react with the target amine and lowers the overall yield. The rate of hydrolysis is highly pH-dependent and increases significantly at higher pH values.[12][13]

Q5: How can I quench the reaction?

To stop the conjugation reaction, you can add a quenching reagent that contains primary amines. Common quenching agents include Tris, glycine, or ethanolamine (B43304) at a final concentration of 20-50 mM.[12] Alternatively, the reaction can be stopped by raising the pH to >8.6, which rapidly hydrolyzes the remaining NHS esters.[14]

Troubleshooting Guide

Low conjugation yield is a common issue in bioconjugation experiments. The following guide provides potential causes and solutions to help you troubleshoot your this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2]
Use of Amine-Containing Buffers Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein into a recommended buffer like PBS or sodium bicarbonate.[2][7]
Hydrolyzed NHS Ester Ensure proper storage and handling of the this compound to prevent moisture contamination.[1] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1]
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1] If possible, increase the concentration of your protein to at least 2 mg/mL to favor the conjugation reaction.[2]
Insufficient Molar Excess of NHS Ester Increase the molar excess of the this compound. A 20-fold molar excess is a typical starting point for antibody labeling.[7]
Precipitation During Reaction Poor Solubility of Reactants or Products The PEG8 spacer in this compound enhances water solubility.[15] However, if solubility issues persist, consider using a PEGylated version of the NHS ester with a longer PEG chain.
Difficulty Purifying the Conjugate Inefficient Removal of Unreacted Reagent Use an appropriate purification method such as a desalting column or dialysis to remove unreacted this compound and byproducts.[2]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[2][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[2] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A common starting point is a 20-fold molar excess for antibodies.[7]

  • Incubation: Incubate the reaction for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[2] The shorter reaction time at room temperature is often sufficient.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to stop the reaction.

  • Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution (Amine-free buffer, pH 7.4) Reaction_Step Combine and Incubate (RT, 0.5-4h or 4°C, overnight) Protein_Solution->Reaction_Step NHS_Ester_Solution Prepare NHS Ester Solution (Anhydrous DMSO/DMF) NHS_Ester_Solution->Reaction_Step Quench_Step Quench Reaction (e.g., Tris buffer) Reaction_Step->Quench_Step Purification_Step Purify Conjugate (Desalting column/Dialysis) Quench_Step->Purification_Step troubleshooting_tree Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Was reagent handled properly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is protein concentration >2 mg/mL? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh reagent Check_Reagent->Use_Fresh_Reagent No Increase_Excess Increase molar excess of NHS ester Check_Concentration->Increase_Excess Yes Concentrate_Protein Concentrate protein Check_Concentration->Concentrate_Protein No

References

How to prevent hydrolysis of Methyltetrazine-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this reagent and to offer solutions for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a bioconjugation reagent that combines three key functional components:

  • Methyltetrazine: This group participates in a highly rapid and selective bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2]

  • PEG8: A polyethylene (B3416737) glycol spacer with eight repeating units enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2][3]

  • NHS ester (N-hydroxysuccinimidyl ester): This is an amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) at neutral to slightly basic pH.[1][2][4]

This reagent is widely used for labeling proteins, antibodies, and other biomolecules for applications in targeted drug delivery, in vivo imaging, and diagnostics.[2]

Q2: What is the primary cause of this compound degradation?

The primary cause of degradation is the hydrolysis of the NHS ester moiety. In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[5][6] This competing reaction reduces the amount of active reagent available for conjugation with the target amine-containing molecule, thus lowering the labeling efficiency.[5]

Q3: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical factor that influences both the reactivity of the target amine and the stability of the NHS ester.[7][8]

  • Low pH (below 7): At acidic pH, primary amines on the target molecule are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[7]

  • Optimal pH (7.2 - 8.5): In this range, a sufficient proportion of the primary amines are deprotonated and nucleophilic, allowing for efficient reaction with the NHS ester. The rate of hydrolysis is manageable.[4][8] A pH of 8.3-8.5 is often recommended as the optimal balance for many protein labeling experiments.[7]

  • High pH (above 8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates significantly, becoming the dominant reaction and leading to a substantial decrease in conjugation efficiency.[5][9]

Q4: What are the recommended storage and handling conditions for this compound?

To prevent premature hydrolysis, it is crucial to handle and store the reagent properly.

  • Storage: Store the solid reagent desiccated at -20°C.[10][11]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[11][12] It is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.

  • Solution Preparation: Prepare solutions of the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][11] Avoid preparing aqueous stock solutions for storage, as the NHS ester will hydrolyze.[11]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Potential Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure the reagent has been stored correctly under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening to prevent moisture ingress. - Prepare the stock solution in anhydrous DMSO or DMF immediately before the experiment. Do not use previously prepared or stored aqueous solutions.
Suboptimal Reaction pH - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5.[4][8] - For large-scale reactions, be aware that the release of NHS, a weak acid, can lower the pH of a poorly buffered solution. Consider using a more concentrated buffer.
Presence of Primary Amines in the Buffer - Ensure your buffer is free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target molecule for reaction with the NHS ester.[11] - Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[8]
Low Protein Concentration - Hydrolysis is a more significant competing reaction in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction. A concentration of 1-10 mg/mL is often recommended.[7]
Insufficient Molar Excess of NHS Ester - For dilute protein solutions, a higher molar excess (20- to 50-fold) of the NHS ester may be required to achieve sufficient labeling.[11] For more concentrated solutions (≥ 5 mg/mL), a 10-fold molar excess is a good starting point.

Problem 2: Precipitation of the Protein During the Reaction

Potential Cause Troubleshooting Steps
High Concentration of Organic Solvent - The addition of a large volume of the DMSO or DMF stock solution of the NHS ester can cause protein denaturation and precipitation. Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 10%).
Protein Instability - Ensure your protein is soluble and stable in the chosen reaction buffer and at the reaction temperature. Perform a buffer exchange if necessary to ensure compatibility.

Quantitative Data

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters in aqueous solution, which can serve as a guideline for this compound.

pHTemperature (°C)Half-life
7.004 - 5 hours[5]
7.425> 2 hours[9]
8.6410 minutes[5]
9.025< 9 minutes[9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[7] If the protein solution contains buffers with primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be necessary for less reactive proteins.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and the NHS byproduct by using a desalting column, dialysis, or size exclusion chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT, 30-60 min) prep_protein->conjugation prep_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->conjugation quench Quench Reaction (Optional, e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Desalting column/Dialysis) conjugation->purify If no quenching quench->purify end End purify->end start Start start->prep_protein start->prep_nhs G cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) reagent This compound amine Primary Amine (e.g., Protein-NH2) reagent->amine pH 7.2-8.5 water Water (H2O) reagent->water Accelerated at high pH conjugate Stable Amide Bond (Protein-NH-CO-PEG8-Tetrazine) amine->conjugate inactive Inactive Carboxylic Acid (HOOC-PEG8-Tetrazine) water->inactive G start Low/No Conjugation Yield check_storage Reagent stored correctly? (-20°C, desiccated) start->check_storage check_handling Allowed to warm to RT before opening? check_storage->check_handling Yes re_store Action: Discard and use new reagent check_storage->re_store No check_solution NHS ester solution prepared fresh? check_handling->check_solution Yes re_handle Action: Equilibrate new vial before use check_handling->re_handle No check_ph Reaction pH in 7.2-8.5 range? check_solution->check_ph Yes re_prepare Action: Prepare fresh NHS ester solution check_solution->re_prepare No check_buffer Buffer free of primary amines? check_ph->check_buffer Yes adjust_ph Action: Adjust buffer pH check_ph->adjust_ph No check_conc Sufficient protein concentration? check_buffer->check_conc Yes change_buffer Action: Use amine-free buffer check_buffer->change_buffer No increase_conc Action: Increase protein concentration or molar excess check_conc->increase_conc No success Yield should improve check_conc->success Yes

References

Technical Support Center: Optimizing Buffer Conditions for NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-hydroxysuccinimide (NHS) ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate specific challenges and improve the efficiency and reproducibility of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments, offering potential causes and solutions to streamline your workflow.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent challenge and can stem from several factors, primarily the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amine conjugation.[1][2][3][4][5] The rate of this hydrolysis increases significantly with a rise in pH.[1][3][4][5]

    • Solution: Always prepare the NHS ester solution immediately before use.[4][6] If you are using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous and of high quality, as degraded DMF can contain amines that will react with the NHS ester.[7][8][9] Avoid repeated freeze-thaw cycles of the NHS ester solution.[4]

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[3][7][8] At a low pH, primary amines are protonated (-NH3+) and are therefore poor nucleophiles, which slows down or prevents the reaction.[3][7][9] Conversely, at a high pH, the rate of NHS ester hydrolysis is accelerated, reducing the amount of active ester available to react with the amine.[1][3][7][9]

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][9] A pH range of 8.3-8.5 is often recommended as an ideal starting point.[7][8]

  • Incorrect Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[1][9][10][11]

    • Solution: Use amine-free buffers. Recommended options include phosphate (B84403) buffer (e.g., PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[1][8][12] If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.[10][11]

  • Low Reactant Concentration: In dilute protein or biomolecule solutions, the competing hydrolysis reaction can have a more pronounced negative impact on the conjugation efficiency.[1][9]

    • Solution: It is recommended to work with a protein concentration of at least 1-2 mg/mL.[8][9] Increasing the molar excess of the NHS ester can also help to drive the reaction towards conjugation, but this should be optimized to avoid potential issues with protein aggregation or non-specific labeling.

Question: My NHS ester reagent won't dissolve or precipitates when I add it to the reaction buffer. What should I do?

Answer: Solubility issues with NHS esters are common, especially for non-sulfonated versions which tend to be hydrophobic.

  • Poor Aqueous Solubility: Many NHS esters have limited solubility in aqueous buffers.

    • Solution: First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][7][8] The final concentration of the organic solvent in the reaction should typically not exceed 10% to avoid negatively impacting protein stability.[1][10]

  • Reagent Quality: The NHS ester may have hydrolyzed due to improper storage in the presence of moisture.

    • Solution: Store NHS ester reagents in a desiccated environment at -20°C.[6][10] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][10]

Question: I'm observing protein aggregation after the conjugation reaction. What is the cause and how can I prevent it?

Answer: Protein aggregation post-conjugation can be a sign of excessive labeling or that the attached molecule is altering the protein's properties.

  • High Degree of Labeling: Attaching too many molecules to a protein can alter its surface charge and hydrophobicity, leading to aggregation.

    • Solution: Optimize the molar ratio of the NHS ester to your protein.[4] Perform small-scale pilot experiments with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.

  • Hydrophobic Labels: Conjugating highly hydrophobic molecules (e.g., some fluorescent dyes) can decrease the overall solubility of the protein conjugate.

    • Solution: If you are working with a particularly hydrophobic label, consider using a PEGylated version of the NHS ester. The polyethylene (B3416737) glycol (PEG) spacer can help to increase the hydrophilicity and solubility of the final conjugate.

Question: How can I stop (quench) the NHS ester conjugation reaction?

Answer: To stop the reaction and prevent further modification, you can add a quenching reagent that contains primary amines.

  • Quenching Agents: Small molecules with primary amines are effective at consuming any remaining active NHS esters.

    • Solution: Add a final concentration of 20-50 mM of Tris, glycine, or ethanolamine (B43304) to the reaction mixture.[13] Incubate for a short period (e.g., 15-30 minutes) to ensure all the reactive NHS ester has been quenched. Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the remaining NHS ester.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation?

A1: The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[1][9] A pH of 8.3-8.5 is often recommended as a starting point because it provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.[7][8]

Q2: Which buffers should I use for NHS ester reactions?

A2: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffer.[1][8][12]

Q3: Which buffers should I avoid?

A3: Avoid buffers that contain primary amines, as they will compete with your target molecule. The most common examples are Tris (e.g., TBS) and glycine buffers.[1][9][10][11]

Q4: How should I store and handle NHS ester reagents?

A4: NHS esters are moisture-sensitive and should be stored at -20°C in a desiccator.[6][10] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[6][10] For water-insoluble NHS esters, dissolve them in anhydrous DMSO or DMF immediately before use.[6][7] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[4][6]

Q5: What is the half-life of an NHS ester in aqueous solution?

A5: The half-life of an NHS ester is highly dependent on the pH and temperature of the solution. As the pH increases, the half-life decreases significantly.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1][5]
8.04~1 hour[13]
8.6410 minutes[1][5]

This table clearly illustrates the inverse relationship between pH and the stability of the NHS ester. The rapid decrease in half-life at higher pH values underscores the importance of timely execution of the conjugation reaction after the addition of the NHS ester.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester.

  • Buffer Exchange (if necessary):

    • Ensure your protein solution (typically 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, at a pH of 8.3-8.5.[6][7][8]

    • If your protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[10]

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).[4][6]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[10]

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1][10]

  • Incubation:

    • Incubate the reaction mixture. Common incubation times are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[4][10] Incubation at 4°C can help to minimize hydrolysis of the NHS ester, especially for longer reaction times.[9]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching reagent containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1][13]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove the excess, unreacted NHS ester, the NHS byproduct, and the quenching reagent from the labeled protein.

    • Common purification methods include size-exclusion chromatography (e.g., desalting columns) or dialysis.[7][10]

Mandatory Visualization

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS Ester to Protein Solution Protein->Mix NHS_Ester Dissolve NHS Ester in Anhydrous DMSO or DMF NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product Purified Protein Conjugate Purify->Final_Product

Caption: A general experimental workflow for NHS ester conjugation.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_competing_reaction Competing Reaction NHS NHS Ester (R-CO-O-NHS) Hydrolysis_Product Hydrolyzed Ester (R-COOH) + NHS NHS->Hydrolysis_Product Hydrolysis (Side Reaction) Desired_Product Stable Amide Bond (Protein-NH-CO-R) + NHS NHS->Desired_Product Aminolysis (Desired Reaction) Amine Primary Amine (Protein-NH2) Amine->Desired_Product Water Water (H2O) Water->Hydrolysis_Product

References

Impact of pH on Methyltetrazine-PEG8-NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during labeling experiments with Methyltetrazine-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[1] For most applications, a pH of 8.3-8.5 is recommended to achieve the highest labeling efficiency.[2][3][4]

Q2: Why is pH so critical for the labeling reaction?

The pH of the reaction buffer is a crucial factor that governs two competing reactions:

  • Amine Reactivity: The labeling reaction requires the primary amine on your molecule of interest to be in its deprotonated, nucleophilic state (-NH2). As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the labeling reaction.[5] At low pH, the amine group is protonated (-NH3+), making it non-reactive.[3][4][5][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[5][7]

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q3: What happens if my pH is too low?

If the pH is too low (e.g., below 7), the primary amines on your protein or molecule will be predominantly protonated. This protonated form is not a good nucleophile, and as a result, the labeling reaction will be very slow or may not occur at all, leading to low labeling efficiency.[2][3][4][6]

Q4: What happens if my pH is too high?

If the pH is too high (e.g., above 8.5-9), the rate of hydrolysis of the this compound will increase dramatically.[7] This means the labeling reagent will be inactivated by water faster than it can react with your molecule of interest, which also leads to a low yield of the desired conjugate.[3][4]

Q5: Which buffers should I use for the labeling reaction?

It is critical to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[8]

Recommended buffers include:

  • 0.1 M sodium phosphate (B84403) buffer[2][3]

  • 0.1 M sodium bicarbonate/carbonate buffer[2][3]

  • HEPES or Borate buffers

Always ensure the buffer is adjusted to the optimal pH range of 7.2-8.5 before starting the reaction.[1]

Q6: How can I stop or "quench" the labeling reaction?

To stop the reaction, you can add a small molecule containing a primary amine. This will react with any excess, unreacted this compound. Common quenching reagents include:

  • Tris buffer

  • Glycine

  • Hydroxylamine

The final concentration of the quenching agent should be sufficient to consume all remaining active NHS ester.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 for optimal results.[2][3][4]
NHS Ester Hydrolysis: The this compound has degraded due to moisture or high pH.Prepare the NHS ester solution immediately before use.[9] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous.[3][4] Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[1]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer before starting the labeling reaction.[8]
Insufficient Reagent: The molar excess of the NHS ester is too low.Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[5][10]
Protein Precipitation After Labeling Over-labeling: Excessive modification of the protein can alter its physicochemical properties, leading to aggregation.Reduce the molar excess of the NHS ester in the reaction. Optimize the reaction time and temperature to control the degree of labeling.
Solvent Incompatibility: If the NHS ester is dissolved in a high concentration of organic solvent (e.g., DMSO, DMF), this may cause the protein to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
High Background/Non-Specific Binding in Downstream Applications Unreacted NHS Ester: Excess, unreacted this compound can bind non-specifically to other surfaces or proteins.Ensure the reaction is properly quenched with an amine-containing reagent like Tris or glycine. Purify the labeled conjugate using techniques like dialysis or size-exclusion chromatography to remove excess reagent.[2][4]
Hydrolyzed NHS Ester: The hydrolyzed NHS ester creates a free carboxyl group, which can increase non-specific binding through electrostatic interactions.[10]Optimize the reaction pH and duration to minimize hydrolysis. Purify the conjugate thoroughly after labeling.

Quantitative Data: Impact of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[7]
8.64°C10 minutes[7]

This data underscores the importance of carefully controlling the pH to ensure that the labeling reaction proceeds efficiently before the NHS ester is hydrolyzed.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3.[2][3]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[3][4][5]

  • Calculate the Amount of NHS Ester:

    • A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The optimal ratio should be determined experimentally.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the dissolved NHS ester solution to the protein solution while gently vortexing.[2][3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] The longer incubation at a lower temperature can help to minimize hydrolysis.[1]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5][10]

    • Incubate for 15-30 minutes at room temperature.[5][10]

  • Purify the Conjugate:

    • Remove the unreacted NHS ester, hydrolyzed ester, and quenching reagent by purification. Gel filtration (desalting column) or dialysis are common methods.[2][4][5]

  • Characterize and Store the Labeled Protein:

    • Determine the degree of labeling (DOL) using appropriate analytical methods.

    • Store the purified conjugate at 4°C or -20°C, protected from light.

Visualizations

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_ph_amine Protonated Amine (-NH₃⁺) Non-nucleophilic low_ph_result Low Labeling Efficiency low_ph_amine->low_ph_result Slow Reaction optimal_ph_amine Deprotonated Amine (-NH₂) Nucleophilic optimal_ph_result High Labeling Efficiency optimal_ph_amine->optimal_ph_result optimal_ph_ester Stable NHS Ester optimal_ph_ester->optimal_ph_result high_ph_ester NHS Ester Hydrolysis high_ph_result Low Labeling Efficiency high_ph_ester->high_ph_result Fast Hydrolysis

Caption: The effect of pH on NHS ester labeling efficiency.

G start Start: Low Labeling Efficiency check_ph 1. Check Buffer pH start->check_ph ph_ok Is pH 7.2-8.5? check_ph->ph_ok adjust_ph Adjust pH to 8.3-8.5 ph_ok->adjust_ph No check_buffer_type 2. Check Buffer Composition ph_ok->check_buffer_type Yes adjust_ph->check_buffer_type amine_buffer Amine buffer (e.g., Tris, Glycine)? check_buffer_type->amine_buffer buffer_exchange Perform Buffer Exchange (e.g., Dialysis, Desalting) amine_buffer->buffer_exchange Yes check_reagent 3. Check NHS Ester amine_buffer->check_reagent No buffer_exchange->check_reagent reagent_fresh Is reagent fresh and dissolved in anhydrous solvent? check_reagent->reagent_fresh prepare_fresh Use fresh reagent and anhydrous solvent reagent_fresh->prepare_fresh No optimize_ratio 4. Optimize Molar Ratio reagent_fresh->optimize_ratio Yes prepare_fresh->optimize_ratio increase_ratio Increase molar excess of NHS ester optimize_ratio->increase_ratio success Improved Labeling Efficiency increase_ratio->success fail Still Low Efficiency: Contact Technical Support increase_ratio->fail

References

Stoichiometry considerations for Methyltetrazine-PEG8-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stoichiometry and troubleshooting of Methyltetrazine-PEG8-NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to use for protein conjugation?

A1: The optimal molar excess of this compound depends on the desired degree of labeling (DOL) and the specific protein being conjugated. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[1] For a more controlled approach, it is recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.[2]

Q2: What are the recommended reaction conditions for the conjugation?

A2: The reaction between an NHS ester and a primary amine is pH-dependent, with an optimal range of 7.2-8.5.[2] Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[2] Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction.[2]

Q3: What buffers are compatible with NHS ester conjugation?

A3: It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester.[2][3] Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[2] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[3]

Q4: How should I prepare and store the this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[4] To prevent condensation, the vial should be equilibrated to room temperature before opening.[4] It is recommended to dissolve the NHS ester in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[4] Stock solutions should not be prepared for long-term storage as the NHS-ester moiety readily hydrolyzes.[4]

Q5: Why is it important to quench the reaction?

A5: Quenching is necessary to stop the conjugation reaction and deactivate any unreacted, highly reactive NHS esters.[5] Failing to quench can lead to continued, unwanted labeling of your target molecule or other molecules in subsequent steps.[3] Common quenching agents are buffers containing primary amines, such as Tris or glycine, which react with and cap any remaining NHS esters.[5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Question: My conjugation yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low conjugation yield is a common issue that can arise from several factors.

    • Potential Cause: NHS Ester Hydrolysis. The NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[2]

      • Solution: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Avoid repeated freeze-thaw cycles of the reagent.[2]

    • Potential Cause: Suboptimal pH. The reaction is pH-dependent. At a low pH, primary amines on the protein are protonated and less reactive, while at a high pH, the rate of NHS ester hydrolysis increases.[2]

      • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[2] A pH of 8.3-8.5 is often a good starting point.[2]

    • Potential Cause: Incorrect Buffer Composition. Buffers containing primary amines, such as Tris or glycine, will compete with the conjugation reaction.[2][3]

      • Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[2] If necessary, perform a buffer exchange to remove interfering substances.[3]

    • Potential Cause: Low Reactant Concentration. Low concentrations of the protein or the NHS ester can lead to less efficient conjugation due to the competing hydrolysis reaction.[2]

      • Solution: If possible, increase the concentration of your protein and/or the molar excess of the this compound.[2]

Issue 2: Protein Aggregation After Conjugation

  • Question: I am observing precipitation or aggregation of my protein after the conjugation reaction. What can I do?

  • Answer: Protein aggregation can occur if the conjugation process alters the protein's properties.

    • Potential Cause: High Degree of Labeling (DOL). Over-modification of the protein with the PEG linker can lead to changes in its properties, promoting aggregation.[1]

      • Solution: Optimize the molar ratio of the NHS ester to your protein.[2] Conduct pilot reactions with a range of molar excess ratios to find the optimal DOL that maintains protein solubility and function.[6]

    • Potential Cause: Inappropriate Buffer Conditions. The buffer composition may not be optimal for your protein's stability during the conjugation process.

      • Solution: Ensure the chosen reaction buffer is one in which your protein is known to be stable. The inclusion of a hydrophilic PEG spacer in the this compound is designed to help reduce aggregation.[7]

Issue 3: Non-Specific Binding in Downstream Applications

  • Question: I am seeing high background or non-specific binding in my assays using the conjugated protein. What is the cause?

  • Answer: This can be due to unreacted NHS esters or aggregated conjugates.

    • Potential Cause: Excess Unreacted NHS Ester. If not properly quenched or removed, the excess NHS ester can react with other primary amines in your downstream application.[2]

      • Solution: Ensure the quenching step is performed effectively by adding a sufficient concentration of a primary amine-containing buffer like Tris.[5] Subsequently, purify the conjugate to remove the quenched NHS ester and other byproducts.

    • Potential Cause: Aggregates of the Conjugated Protein. Aggregates can lead to non-specific binding.[1]

      • Solution: Optimize the DOL to minimize aggregation as described above.[2] Purify the conjugate using size-exclusion chromatography to remove any aggregates before use in downstream applications.

Quantitative Data Summary

Table 1: Recommended Molar Excess of this compound for Desired Degree of Labeling (DOL)

Desired DOLRecommended Starting Molar Excess (Ester:Protein)Notes
Low5-10 foldRecommended for initial experiments to minimize the impact on protein function.[6]
Medium10-20 foldA common starting range for many applications.[1][8]
High20-30 foldMay be necessary for signal amplification but increases the risk of protein aggregation and loss of function.[9]

Optimal ratios must be determined empirically for each specific protein.

Table 2: Key Reaction Parameters for this compound Conjugation

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[2]
Temperature Room Temperature or 4°CRoom temperature is faster, while 4°C can be gentler for sensitive proteins and reduces hydrolysis.[6]
Reaction Time 1-2 hours (RT) or 4-16 hours (4°C)Allows the conjugation reaction to proceed to completion.[6]
Buffer Amine-free (e.g., PBS, Bicarbonate, HEPES)Prevents competition for the NHS ester.[2]
Protein Concentration >2 mg/mLHigher concentrations can improve reaction efficiency.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a general procedure for labeling a protein with this compound.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

2. Procedure:

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2][3]

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[4]

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the 10 mM this compound solution to your protein solution. A 20-fold molar excess is a common starting point.[8]

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][10]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM Tris.[1]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Purification of the Conjugate:

    • Remove excess, unreacted, and quenched this compound using a desalting column or dialysis.[8]

    • Store the purified conjugate under conditions appropriate for your specific protein, typically at 4°C for short-term use or at -80°C for long-term storage.[6]

Protocol 2: Determination of the Degree of Labeling (DOL)

This protocol uses UV-Vis spectrophotometry to determine the average number of Methyltetrazine-PEG8 molecules conjugated to each protein.

1. Procedure:

  • After purification, measure the absorbance of the conjugated protein solution at 280 nm (A280) and at the maximum absorbance wavelength for the tetrazine moiety (typically around 520 nm, A520).[9][11]

  • Calculate the concentration of the protein, correcting for the absorbance of the tetrazine at 280 nm.

  • Calculate the concentration of the tetrazine.

  • The DOL is the molar ratio of the tetrazine to the protein.

2. Calculations:

  • Corrected Protein Absorbance (A280, corrected):

    • A280, corrected = A280 - (A520 x CF)

      • Where CF is the correction factor (A280 of the free tetrazine linker / A520 of the free tetrazine linker).

  • Protein Concentration (M):

    • Protein Concentration (M) = A280, corrected / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Tetrazine Concentration (M):

    • Tetrazine Concentration (M) = A520 / ε_tetrazine

      • Where ε_tetrazine is the molar extinction coefficient of the tetrazine at its λmax.

  • Degree of Labeling (DOL):

    • DOL = Tetrazine Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation (pH 7.2-8.5, RT or 4°C) protein_prep->conjugation reagent_prep NHS Ester Preparation (in DMSO) reagent_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (Desalting Column) quenching->purification characterization Characterization (DOL, Mass Spec) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield hydrolysis NHS Ester Hydrolysis start->hydrolysis ph Suboptimal pH start->ph buffer Incorrect Buffer start->buffer concentration Low Reactant Concentration start->concentration sol_hydrolysis Use fresh, anhydrous reagents hydrolysis->sol_hydrolysis Check sol_ph Adjust pH to 7.2-8.5 ph->sol_ph Verify sol_buffer Use amine-free buffer buffer->sol_buffer Confirm sol_concentration Increase protein/ester concentration concentration->sol_concentration Optimize

Caption: Troubleshooting logic for low conjugation yield.

References

Side reactions of Methyltetrazine-PEG8-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and to offer troubleshooting support for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]

  • Methyltetrazine: This is a bioorthogonal reactive group that participates in an inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2]

The polyethylene (B3416737) glycol (PEG8) spacer is a hydrophilic linker that increases the solubility of the molecule and the resulting conjugate, while also minimizing steric hindrance.[3][4]

Q2: What are the main side reactions I should be aware of when using this compound?

The primary side reactions involve both the NHS ester and the methyltetrazine moieties:

  • NHS Ester Hydrolysis: The NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and reducing conjugation efficiency. This is the most significant competing side reaction for the NHS ester.[5][6]

  • Reaction of NHS Ester with other Nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[7][8][9][10][11] These reactions typically form less stable bonds than the amide bond formed with primary amines.

  • Tetrazine Degradation: The methyltetrazine ring can be susceptible to degradation, especially under harsh pH conditions or in the presence of strong nucleophiles. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.

  • Reaction of Tetrazine with Thiols: Tetrazines can react with sulfhydryl groups (thiols), such as those on cysteine residues. This is a potential side reaction to consider when working with proteins containing accessible cysteines.[12]

Q3: How does pH affect the reaction and its side reactions?

The pH of the reaction buffer is a critical parameter:

  • Optimal pH for NHS Ester Reaction: The ideal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][10]

  • Low pH (<7.2): Primary amines are protonated and less nucleophilic, slowing down the desired reaction.[10]

  • High pH (>8.5): The rate of NHS ester hydrolysis increases significantly, which can drastically reduce the yield of the desired conjugate.[5][6] High pH can also promote the reaction of the NHS ester with serine and threonine residues and may lead to the degradation of the tetrazine ring.

Q4: What buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer are commonly used.[10]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided.[5]

Q5: How does the PEG8 linker influence the reaction?

The PEG8 linker offers several advantages:

  • Increased Solubility: It enhances the water solubility of the crosslinker and the final conjugate, which can help prevent aggregation.[3]

  • Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer can help to minimize steric hindrance, allowing the reactive ends of the molecule to more easily access their targets.[3][4]

  • Potential for Steric Shielding: While generally beneficial, a very long PEG linker could potentially sterically hinder the reaction if the target amine is in a sterically crowded environment. However, for most applications, the PEG8 linker is not considered long enough to cause significant hindrance.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). 3. Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5). 4. Low Protein Concentration: Dilute protein solutions can favor hydrolysis over the bimolecular conjugation reaction.1. Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] 2. Perform a buffer exchange into an amine-free buffer like PBS. 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5. 4. If possible, increase the concentration of your protein.
Heterogeneous Product or Loss of Activity 1. Reaction with Non-Target Amino Acids: The NHS ester has reacted with serine, threonine, or tyrosine residues. 2. Reaction with Cysteine: The tetrazine or NHS ester has reacted with free sulfhydryl groups.1. Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups. To reverse O-acylation, consider treatment with hydroxylamine, which can cleave the less stable ester bonds while leaving the amide bonds intact.[10] 2. If your protein has reactive cysteines that are not the intended target, consider using a thiol-blocking reagent prior to the conjugation reaction.
Loss of Tetrazine Signal (Pink/Red Color) 1. Degradation of Tetrazine: The tetrazine ring has degraded due to harsh pH, prolonged exposure to light, or reaction with nucleophiles.1. Prepare fresh solutions of the reagent for each experiment. Protect solutions from light. Ensure the pH of your reaction and storage buffers is within a stable range (typically around neutral).
Inconsistent Results Between Experiments 1. Variability in Reagent Preparation: Inconsistent concentrations or age of stock solutions. 2. Fluctuations in Reaction Conditions: Minor differences in pH, temperature, or reaction time.1. Prepare fresh stock solutions of the this compound in anhydrous solvent for each experiment. 2. Carefully control and monitor the pH, temperature, and incubation time for all reactions.

Quantitative Data

Table 1: pH and Temperature Dependence of NHS Ester Hydrolysis

pHTemperature (°C)Approximate Half-life
7.004-5 hours
7.425>120 minutes[5]
8.5Room Temp.~8 minutes
8.6410 minutes
9.025<9 minutes[5]

Data summarized from multiple sources, providing a general indication of NHS ester stability.

Table 2: Second-Order Rate Constants of Tetrazine Reactions

Reaction Reactants Rate Constant (k₂) (M⁻¹s⁻¹) Conditions
Desired Bioorthogonal Reaction Methyltetrazine & TCO~1,000 - 3,000PBS, 37°C
Potential Side Reaction Tetrazine & Cysteine~13PB (pH 8.0), 30% MeCN

Note: Reaction rates are highly dependent on the specific tetrazine and dienophile derivatives, as well as the reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Quantification of NHS Ester Hydrolysis

This protocol allows for the determination of the hydrolytic stability of the NHS ester under specific buffer conditions.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for spectrophotometric analysis.

  • Monitor Absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm over time. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of hydrolysis can be determined from the initial slope of the curve. The half-life can be calculated from the time it takes to reach 50% of the maximum absorbance change.

Visualizations

G cluster_main Main Reaction Pathway cluster_hydrolysis Hydrolysis Side Reaction cluster_thiol Potential Thiol Side Reaction Protein_NH2 Protein-NH₂ MT_PEG8_Protein Methyltetrazine-PEG8-Protein Conjugate Protein_NH2->MT_PEG8_Protein Nucleophilic Attack MT_PEG8_NHS This compound MT_PEG8_NHS->MT_PEG8_Protein NHS NHS (byproduct) MT_PEG8_NHS_H This compound MT_PEG8_COOH Inactive Carboxylic Acid MT_PEG8_NHS_H->MT_PEG8_COOH Hydrolysis H2O H₂O H2O->MT_PEG8_COOH NHS_H NHS (byproduct) Protein_SH Protein-SH (Cysteine) Thiol_Adduct Thiol Adduct Protein_SH->Thiol_Adduct Nucleophilic Attack MT_PEG8_NHS_T Methyltetrazine moiety MT_PEG8_NHS_T->Thiol_Adduct

Caption: Reaction pathways of this compound.

G Start Start: Prepare Protein and Reagents Buffer_Exchange Buffer Exchange to Amine-Free Buffer (pH 7.2-8.0) Start->Buffer_Exchange Dissolve_Reagent Dissolve this compound in Anhydrous DMSO/DMF Start->Dissolve_Reagent Add_Reagent Add NHS Ester to Protein Solution Buffer_Exchange->Add_Reagent Dissolve_Reagent->Add_Reagent Incubate Incubate (30-60 min RT or 2h on ice) Add_Reagent->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End: Purified Conjugate Purify->End

Caption: General experimental workflow for protein conjugation.

References

Solving solubility issues with Methyltetrazine-PEG8-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methyltetrazine-PEG8-NHS ester in their experiments. This resource offers troubleshooting advice and answers to frequently asked questions to help overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It consists of three key components:

  • Methyltetrazine: A highly reactive group that participates in "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules. This reaction is known for its high speed and specificity in biological systems.[1]

  • PEG8: A polyethylene (B3416737) glycol spacer with eight ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the molecule and its conjugates, reduces steric hindrance during conjugation, and can help decrease aggregation of labeled proteins.[1][2][3]

  • NHS ester (N-Hydroxysuccinimide ester): An amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules.[1][3]

Q2: What are the primary applications of this compound?

A2: This reagent is widely used for:

  • Bioconjugation and Labeling: Attaching the methyltetrazine moiety to proteins, antibodies, or other amine-containing molecules.[1]

  • Targeted Drug Delivery: As a linker in the creation of antibody-drug conjugates (ADCs) or other targeted therapies.[1]

  • Fluorescent Labeling and Bioimaging: Creating probes for in vitro and in vivo imaging applications.[1]

  • Click Chemistry: As a component in two-step labeling strategies where the tetrazine-modified molecule is subsequently reacted with a TCO-containing probe.[1]

Q3: How should I store and handle this compound?

A3: this compound is sensitive to moisture. It should be stored at -20°C and protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. For optimal stability, it is recommended to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

Solubility and Preparation of Stock Solutions

The PEG8 spacer is included to improve the aqueous solubility of the Methyltetrazine-NHS ester conjugate.[1][2][3] However, like many NHS esters, initial dissolution in an organic solvent is often necessary before introducing it to an aqueous reaction environment.

Solubility Profile:

SolventSolubilityRecommendations
Water Qualitatively improved by PEG8 spacer, but may still be limited.For aqueous reactions, first dissolve in a water-miscible organic solvent.
DMSO (Dimethyl sulfoxide) GoodRecommended for preparing high-concentration stock solutions. Use anhydrous (dry) DMSO.
DMF (Dimethylformamide) GoodAn alternative to DMSO for preparing stock solutions. Use anhydrous (dry) DMF.

Protocol for Preparing a Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • This stock solution should be used immediately.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: The this compound precipitates when added to my aqueous reaction buffer.

  • Possible Cause: The concentration of the organic solvent from the stock solution is too high in the final reaction mixture, causing the less soluble components to precipitate.

  • Solution:

    • Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v).

    • Add the organic stock solution dropwise to the aqueous buffer while gently vortexing to facilitate mixing.

    • Perform a small-scale test reaction to determine the optimal final concentration of the reagent that remains soluble.

Issue 2: Low or no conjugation of the this compound to my protein.

  • Possible Cause 1: Hydrolysis of the NHS ester. The NHS ester group is highly susceptible to hydrolysis in aqueous environments, especially at higher pH, rendering it inactive.

  • Solution 1:

    • Always prepare the stock solution of the NHS ester immediately before use.

    • Maintain the reaction pH in the optimal range of 7.2-8.5. While the reaction with amines is more efficient at the higher end of this range, so is hydrolysis. A common starting point is pH 8.3.

    • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer reaction time.

  • Possible Cause 2: Incompatible buffer. The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.

  • Solution 2:

    • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.

    • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction.

  • Possible Cause 3: Suboptimal molar ratio. The molar excess of the NHS ester reagent to the protein may be insufficient.

  • Solution 3:

    • Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for antibody labeling.

    • For dilute protein solutions, a higher molar excess may be required to drive the reaction.

Issue 3: Aggregation of the protein after conjugation.

  • Possible Cause: A high degree of labeling or modification of the protein surface can lead to aggregation.

  • Solution:

    • Optimize the molar ratio of the NHS ester to the protein by performing a series of reactions with varying ratios to find the optimal degree of labeling that maintains protein solubility.

    • Ensure that the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein.

Experimental Protocols

Key Experiment: Antibody Labeling with this compound

This protocol provides a general procedure for labeling an antibody. The optimal conditions may vary depending on the specific antibody and should be optimized.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound to come to room temperature.

    • Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve a 10-20 fold molar excess relative to the antibody.

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This step will quench any unreacted NHS ester.

  • Purification:

    • Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the characteristic absorbance wavelength of the tetrazine group (if applicable and known).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer (pH 8.3) conjugation Mix and Incubate (1-2h RT or O/N 4°C) antibody_prep->conjugation nhs_prep Prepare fresh Methyltetrazine-PEG8-NHS stock in DMSO nhs_prep->conjugation quench Quench with Tris Buffer conjugation->quench purify Purify via Desalting Column or Dialysis quench->purify analyze Characterize Conjugate (e.g., DOL) purify->analyze

Caption: A typical experimental workflow for labeling an antibody with this compound.

troubleshooting_solubility start Precipitate forms upon adding NHS ester stock to buffer? check_solvent_conc Is organic solvent concentration > 10%? start->check_solvent_conc Yes proceed Proceed with reaction. start->proceed No reduce_solvent Reduce organic solvent volume or add stock dropwise. check_solvent_conc->reduce_solvent Yes check_reagent_conc Is reagent concentration too high? check_solvent_conc->check_reagent_conc No lower_reagent_conc Lower the final concentration of the NHS ester. check_reagent_conc->lower_reagent_conc Yes check_reagent_conc->proceed No

Caption: A troubleshooting decision tree for addressing solubility issues.

References

Quenching unreacted Methyltetrazine-PEG8-NHS ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a heterobifunctional crosslinker with two reactive ends.[1][2] The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][4] The methyltetrazine group participates in a bioorthogonal "click chemistry" reaction, specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a trans-cyclooctene (B1233481) (TCO) group.[2][5][6] This reaction is known for its high speed and selectivity in complex biological environments.[7] The PEG8 spacer enhances the water solubility of the molecule and the resulting conjugate, and also reduces steric hindrance.[2][5][8]

Q2: How should I store and handle this compound?

A2: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[5][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[10] For preparing stock solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][11] It is crucial to use high-quality, amine-free solvents to prevent premature reaction with the NHS ester.[4] Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation.[4][10]

Q3: How do I quench unreacted this compound after my conjugation reaction?

A3: Quenching is a critical step to stop the reaction and prevent non-specific labeling of other primary amine-containing molecules. Unreacted this compound can be quenched by adding a molar excess of a small molecule containing a primary amine. Common quenching agents include Tris, glycine, ethanolamine, and hydroxylamine.[3][12][13][14] The quenching reaction should be allowed to proceed for 15-30 minutes at room temperature.[1]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Possible Causes & Solutions

CauseRecommended Solution
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH.[3][15][16] Prepare the reagent solution immediately before use. Ensure the reaction pH is within the optimal range of 7.2-8.5.[3][4] Lowering the reaction volume can also favor the reaction with the amine over hydrolysis.[11]
Incorrect Buffer Composition Buffers containing primary amines, such as Tris (e.g., TBS) or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the conjugation step.[3] Use non-nucleophilic buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[11][17]
Inactive Reagent Improper storage or repeated exposure to moisture can lead to hydrolysis of the NHS ester, rendering it inactive.[10] Use a fresh vial of the reagent or test the activity of the existing stock (see Protocol 2).
Insufficient Molar Excess A sufficient molar excess of the this compound is required to drive the reaction to completion. A typical starting point is a 10-20 fold molar excess of the labeling reagent over the protein.[7]
Issue 2: Non-Specific Binding or Aggregation of Conjugate

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Quenching Failure to effectively quench the reaction can lead to the labeling of other accessible primary amines, resulting in non-specific binding. Ensure a sufficient molar excess of the quenching agent is added and allowed to react for an adequate amount of time.
Protein Aggregation While the PEG8 spacer is designed to reduce aggregation, high levels of conjugation or harsh reaction conditions can still lead to protein precipitation.[5][8] Consider optimizing the molar excess of the labeling reagent and the reaction time. Purification of the conjugate via size-exclusion chromatography can remove aggregates.[18]
Hydrophobic Interactions of Tetrazine The methyltetrazine group is relatively hydrophobic. If aggregation is observed, consider using a tetrazine reagent with a more hydrophilic PEG spacer.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound and Quenching
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[7][11]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][7]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[7]

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[7]

  • Final Incubation: Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.[1]

  • Purification: Remove excess quenching reagent and unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[1][18]

Protocol 2: Assessing the Reactivity of this compound

This protocol is adapted from a general method for determining the reactivity of NHS esters.[10] It relies on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at 260-280 nm upon hydrolysis.[10]

  • Reagent Preparation: Weigh 1-2 mg of the this compound and dissolve it in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). If not water-soluble, first dissolve in a small amount of DMSO or DMF and then dilute with the buffer.[10]

  • Initial Absorbance: Measure the absorbance of the solution at 260 nm.

  • Forced Hydrolysis: Add a strong base (e.g., 1 M NaOH) to the solution to raise the pH and intentionally hydrolyze the NHS ester.

  • Final Absorbance: After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance after adding the base indicates that the NHS ester was active. If there is no measurable increase, the reagent has likely hydrolyzed and is inactive.[10]

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[3]
8.04~1 hour[12]
8.6410 minutes[3]

Note: These are general values for NHS esters; the specific half-life of this compound may vary.

Table 2: Common Quenching Agents for NHS Ester Reactions

Quenching AgentTypical Final ConcentrationNotes
Tris 20-100 mM[3][7][12]A common and effective quenching agent.
Glycine 20-100 mM[3]An alternative to Tris.
Hydroxylamine 10-50 mM[12]Can also cleave any potential O-acyl esters formed as side products.[19]
Ethanolamine 20-50 mM[12]Another effective primary amine for quenching.

Visualizations

G cluster_workflow Bioconjugation & Quenching Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B 2. Add Methyltetrazine- PEG8-NHS Ester A->B Introduce Reagent C 3. Incubate (1-2 hours at RT or overnight at 4°C) B->C Reaction Initiation D 4. Add Quenching Agent (e.g., Tris, Glycine) C->D Stop Reaction E 5. Incubate (15-30 min at RT) D->E Quenching Period F 6. Purify Conjugate (e.g., Desalting Column) E->F Removal of Excess Reagents

Caption: Workflow for bioconjugation and quenching.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Start Low Conjugation Efficiency Check_pH Is Reaction pH Optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is Reagent Active? Check_Buffer->Check_Reagent Yes Change_Buffer Use Amine-Free Buffer Check_Buffer->Change_Buffer No Check_Molar_Ratio Is Molar Ratio Sufficient? Check_Reagent->Check_Molar_Ratio Yes Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent No Increase_Ratio Increase Molar Excess Check_Molar_Ratio->Increase_Ratio No Success Improved Efficiency Check_Molar_Ratio->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_New_Reagent->Check_Molar_Ratio Increase_Ratio->Success

Caption: Troubleshooting decision tree.

References

Common mistakes in using NHS esters for bioconjugation and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during the labeling of proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester reactions and why is it so critical?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] This range represents a crucial balance:

  • Below pH 7.2: Primary amines (like the ε-amino group of lysine) are increasingly protonated (-NH3+), making them non-nucleophilic and unreactive towards the NHS ester.[2][4][5][6]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly.[1][2][5][7] This competing reaction reduces the amount of NHS ester available to react with the target amine, leading to lower conjugation efficiency.[1][7][8]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][2]

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers[1][2]

  • HEPES buffers[1][2]

  • Borate buffers[1][2]

Incompatible Buffers:

  • Tris (tris(hydroxymethyl)aminomethane) buffers[1][2][4]

  • Glycine buffers[1][2]

If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[2][3]

Q3: How should I properly store and handle NHS ester reagents to ensure their reactivity?

NHS esters are highly sensitive to moisture and must be handled carefully to prevent hydrolysis.

  • Storage: Store solid NHS esters in a desiccated environment at -20°C to -80°C for long-term stability.[2][3][9]

  • Handling: Before opening a new vial, always allow it to equilibrate to room temperature.[2][10][11] This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.

  • Solution Preparation: For NHS esters that are not water-soluble, dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][12] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][3]

Q4: My non-sulfonated NHS ester won't dissolve in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[1]

  • Solution: First, dissolve the NHS ester in a small amount of a water-miscible, anhydrous organic solvent like DMSO or DMF.[1][2][5] This stock solution can then be added to your aqueous protein solution.

  • Caution: The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% to avoid denaturation of the protein.[3]

  • Alternative: For applications requiring a completely aqueous system, consider using a water-soluble Sulfo-NHS ester. The added sulfonate group increases hydrophilicity without changing the reaction chemistry.[3]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is one of the most common issues. The following decision tree can help diagnose the potential cause.

G start Low Conjugation Yield q1 Is the NHS ester reagent active? start->q1 q2 Is the buffer pH correct (7.2-8.5)? q1->q2 Yes sol1 NHS ester may be hydrolyzed. - Use a fresh vial. - Ensure proper storage and handling. - Test reactivity by measuring NHS release at 260 nm after hydrolysis. q1->sol1 No q3 Does the buffer contain primary amines (e.g., Tris)? q2->q3 Yes sol2 Incorrect pH. - Low pH: Amines are protonated and unreactive. - High pH: NHS ester hydrolysis is too rapid. - Verify buffer pH with a calibrated meter. q2->sol2 No q4 Is the protein concentration adequate? q3->q4 No sol3 Buffer incompatibility. - Competing reaction with buffer amines reduces efficiency. - Perform buffer exchange into a non-amine buffer (e.g., PBS, HEPES). q3->sol3 Yes q5 Are there other nucleophiles present? q4->q5 Yes sol4 Hydrolysis outcompetes conjugation. - In dilute solutions, the unimolecular hydrolysis reaction is favored. - Increase protein concentration if possible (e.g., >1 mg/mL). q4->sol4 No sol5 Interfering substances. - Additives like sodium azide (B81097) (>0.02%) or other proteins (e.g., BSA) can compete. - Purify the protein to remove interfering substances. q5->sol5 Yes

Caption: Troubleshooting decision tree for low conjugation yield.
Problem: Protein Aggregation or Precipitation After Conjugation

  • Cause: A high degree of labeling or conjugation with a very hydrophobic molecule can reduce the overall solubility of the protein, leading to aggregation.[2][3]

  • Solution 1: Optimize Molar Ratio. Perform small-scale pilot reactions with varying molar ratios of NHS ester to protein to find the optimal balance between labeling efficiency and protein stability.[3]

  • Solution 2: Use a PEGylated Linker. If conjugating a hydrophobic molecule, consider using an NHS ester that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This will increase the hydrophilicity of the final conjugate and can prevent aggregation.[2]

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The primary side reaction in NHS ester chemistry is hydrolysis. The rate of this reaction is highly dependent on pH and temperature. The stability is often reported as the half-life (t½), the time it takes for 50% of the NHS ester to hydrolyze.

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[1][7][13]

This data clearly illustrates that as the pH increases, the stability of the NHS ester decreases dramatically, making timely execution of the reaction critical, especially at higher pH values.

Reaction Mechanism and Workflow

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This is in competition with hydrolysis, where water is the nucleophile.

G cluster_0 Reaction Pathways NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Bond R-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Water H₂O (Water) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for NHS esters.

A successful bioconjugation experiment follows a logical workflow, from preparation to purification.

G prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction 3. Mix and Incubate (e.g., 1-2h at RT or 4h at 4°C) prep_protein->reaction prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF, use immediately) prep_nhs->reaction quench 4. Quench Reaction (Optional) (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (e.g., Gel filtration, Dialysis) quench->purify analyze 6. Analyze Conjugate purify->analyze

Caption: General experimental workflow for NHS ester bioconjugation.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimal conditions, such as protein concentration and molar excess of the NHS ester, may need to be determined empirically for each specific system.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.1 M carbonate-bicarbonate, pH 7.2-8.5).

  • NHS ester reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

2. Procedure:

  • Prepare Protein Solution:

    • Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[2][12] If necessary, perform a buffer exchange.

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL or 10 mM).[2][3] Vortex briefly to ensure it is fully dissolved.

  • Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently stirring or vortexing.[3]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][3] Incubation at 4°C can help minimize the competing hydrolysis reaction.[4]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][2] Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.[2]

References

Validation & Comparative

A Researcher's Guide to Validating Protein Conjugation with Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is a cornerstone of innovation. The use of advanced linkers like Methyltetrazine-PEG8-NHS ester, which combines a stable amine-reactive N-hydroxysuccinimide (NHS) ester with a bioorthogonal methyltetrazine moiety via a flexible polyethylene (B3416737) glycol (PEG) spacer, has become increasingly prevalent. This guide provides an objective comparison of common analytical techniques for validating the successful conjugation of proteins using this reagent, supported by experimental data and detailed protocols.

Comparison of Validation Techniques

The selection of an appropriate validation method is critical and depends on the specific information required, available instrumentation, and the desired throughput. Here, we compare the performance of several key techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Mass Spectrometry (MS), and UV-Vis Spectroscopy.

FeatureSDS-PAGESEC-MALSMass Spectrometry (MS)UV-Vis Spectroscopy
Primary Information Qualitative assessment of molecular weight shift.Determination of absolute molar mass, size, and aggregation state.[1][2]Precise mass determination, identification of conjugation sites, and determination of conjugation efficiency.[3]Quantification of protein concentration and degree of labeling (DOL).[4][5][6][7]
Quantitative Capability Semi-quantitative with densitometry.Highly quantitative for molar mass and aggregation.Highly quantitative for mass and conjugation ratio.Quantitative for concentration and DOL.
Sensitivity Low (microgram to nanogram levels with silver staining).[3]Moderate (microgram levels).[3]Very high (sub-microgram levels).[3]Moderate, dependent on chromophore extinction coefficient.
Throughput High.[3]Moderate.Moderate to low.High.
Cost (Instrument) Low.[3]High.High.[3]Low.
Resolution Low for small mass shifts.High for size variants.Very high, can resolve single conjugations.Not applicable for separation.
Best For Rapid, initial confirmation of conjugation.Assessing aggregation and confirming the size of the conjugate in its native state.Detailed characterization, site of conjugation analysis, and precise mass confirmation.Quick estimation of conjugation efficiency (DOL).

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below.

SDS-PAGE for Qualitative Confirmation

This protocol allows for the visualization of a molecular weight shift upon successful conjugation.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • This compound control

  • Polyacrylamide gels (appropriate percentage for protein size)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix the conjugated protein, unconjugated protein control, and a negative control (buffer with the linker) with sample loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis: Image the gel using a gel documentation system. A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein control. The intensity of the unconjugated protein band should decrease in the conjugated sample lane.

SEC-MALS for Quantitative Analysis of Molar Mass and Aggregation

This method provides an absolute measurement of the molar mass of the conjugate and can quantify the extent of aggregation.[1][2]

Materials:

  • HPLC or FPLC system with a UV detector

  • Multi-angle light scattering (MALS) detector

  • Differential refractive index (dRI) detector

  • Size exclusion chromatography (SEC) column appropriate for the protein's molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Conjugated protein sample

  • Unconjugated protein control

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors (UV, MALS, and dRI).

  • Sample Injection: Inject a known concentration of the conjugated protein sample onto the column. Also, run the unconjugated protein as a control.

  • Data Collection: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.[8] This analysis uses the signals from the UV and dRI detectors to determine the concentration of the protein and the conjugated moiety at each elution volume, allowing for the calculation of the absolute molar mass of the conjugate and any aggregates present.

Mass Spectrometry for Precise Characterization

Mass spectrometry provides the most detailed information, including the precise mass of the conjugate, the distribution of conjugated species, and the specific sites of modification.[3]

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 or C8 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Conjugated protein sample, desalted

  • Optional: Dithiothreitol (DTT) for reduction of antibody subunits

Procedure:

  • Sample Preparation: Desalt the protein conjugate sample using a suitable method (e.g., spin column) into a volatile buffer like ammonium (B1175870) acetate. For antibodies, the sample may be analyzed intact or after reduction with DTT to separate the light and heavy chains.

  • LC Separation: Inject the sample onto the reversed-phase column. Elute the protein using a gradient of increasing Mobile Phase B.

  • MS Analysis: Introduce the eluent into the mass spectrometer. Acquire mass spectra in the appropriate m/z range for the expected protein and conjugate masses.

  • Data Deconvolution: Use deconvolution software to process the raw mass spectra and determine the zero-charge masses of the protein species present in the sample. The mass difference between the unconjugated protein and the new species will confirm the successful conjugation and reveal the number of this compound molecules attached.

UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

This is a rapid method to estimate the average number of linker molecules conjugated to each protein.[4][5][6][7]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Conjugated protein sample (purified from excess linker)

  • Buffer used for sample preparation

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance for the methyltetrazine group (typically around 310-330 nm).

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the methyltetrazine moiety:

      • Aprotein = A280 - (Alinker × CF)

      • Where CF is the correction factor (A280 of linker / Amax of linker).

    • Calculate the protein concentration using the Beer-Lambert law:

      • Protein Concentration (M) = Aprotein / (εprotein × path length)

      • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Linker Concentration:

    • Linker Concentration (M) = Alinker / (εlinker × path length)

    • Where εlinker is the molar extinction coefficient of the this compound at its λmax.

  • Calculate Degree of Labeling (DOL):

    • DOL = Linker Concentration / Protein Concentration

Visualizing the Workflow and Method Comparison

To better illustrate the relationships between these validation techniques and the overall experimental process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_validation Validation Methods cluster_outputs Key Outputs Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker Methyltetrazine-PEG8-NHS ester Linker->Conjugation Purification Purification (e.g., Desalting, SEC) Conjugation->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE Qualitative Check SECMALS SEC-MALS Purification->SECMALS Size & Aggregation MS Mass Spectrometry Purification->MS Precise Mass & Site UVVis UV-Vis Spectroscopy Purification->UVVis Degree of Labeling Output_SDS Molecular Weight Shift SDSPAGE->Output_SDS Output_SEC Molar Mass, Purity, Aggregation SECMALS->Output_SEC Output_MS Exact Mass, Conjugation Ratio, Site Analysis MS->Output_MS Output_UV DOL UVVis->Output_UV

Caption: Experimental workflow for protein conjugation and validation.

G cluster_qualitative Qualitative / Semi-Quantitative cluster_quantitative Quantitative cluster_info Information Provided SDSPAGE SDS-PAGE SDSPAGE->center Increasing Information Content info_sds Basic MW Shift SDSPAGE->info_sds UVVis UV-Vis Spectroscopy SECMALS SEC-MALS UVVis->SECMALS info_uv Avg. # of Linkers UVVis->info_uv MS Mass Spectrometry SECMALS->MS info_sec Absolute Size, Aggregation SECMALS->info_sec info_ms Precise Mass, Heterogeneity, Conjugation Sites MS->info_ms center->UVVis

Caption: Comparison of validation methods by information content.

Conclusion

Validating protein conjugation with this compound requires a multi-faceted approach. While SDS-PAGE offers a rapid and accessible initial check, it lacks quantitative power. UV-Vis spectroscopy provides a straightforward method for determining the degree of labeling. For a more comprehensive analysis of the conjugate's size and aggregation state in solution, SEC-MALS is the method of choice. Finally, for the most detailed and precise characterization, including confirmation of mass, determination of conjugation heterogeneity, and identification of modification sites, Mass Spectrometry is unparalleled. The optimal validation strategy will often involve a combination of these techniques to ensure the quality, consistency, and efficacy of the final bioconjugate.

References

Characterizing Methyltetrazine-PEG8-NHS Ester Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of bioconjugation reagents is paramount for reproducible and effective results. This guide provides a comparative analysis of Methyltetrazine-PEG8-NHS ester, a popular bioconjugation reagent, with a focus on its characterization by mass spectrometry. We present expected mass spectrometry data, experimental protocols, and a comparison with alternative reagents to facilitate informed decisions in your research.

This compound is a bifunctional linker that combines the advantages of NHS ester chemistry for amine reactivity and tetrazine ligation for bioorthogonal "click" chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Mass spectrometry is an indispensable tool for confirming the identity, purity, and reactivity of this reagent and its subsequent conjugates.

Physicochemical and Mass Spectrometry Properties

The fundamental characteristics of this compound are summarized below. This information is critical for interpreting mass spectrometry data.

PropertyValueSource
Molecular Formula C₃₂H₄₇N₅O₁₃[1][2]
Molecular Weight (Monoisotopic) 709.3147 g/mol [1][2]
Average Molecular Weight 709.74 g/mol [1][2]

Expected Mass Spectrometry Data

In a typical electrospray ionization (ESI) mass spectrometry experiment, this compound is expected to be observed as protonated or sodiated adducts in the positive ion mode.

Ion SpeciesExpected m/z
[M+H]⁺ 710.3220
[M+Na]⁺ 732.3039
[M+K]⁺ 748.2779

M represents the monoisotopic mass of the neutral molecule.

Fragmentation Pattern and Tandem Mass Spectrometry (MS/MS)

Key Fragmentation Pathways:

  • PEG Chain Fragmentation: The most characteristic fragmentation of the PEG linker is the neutral loss of ethylene (B1197577) glycol units (C₂H₄O), corresponding to a mass difference of 44.0262 Da between fragment ions.

  • NHS Ester Fragmentation: The N-hydroxysuccinimide (NHS) group is a good leaving group and can be lost as a neutral fragment of 115.0269 Da.

  • Methyltetrazine Moiety: The fragmentation of the methyltetrazine ring can lead to the loss of nitrogen gas (N₂), resulting in a mass decrease of 28.0061 Da.

A representative MS/MS spectrum of the [M+H]⁺ ion would likely show a series of peaks corresponding to the sequential loss of PEG units, as well as fragments indicating the loss of the NHS group and potentially the methyltetrazine ring.

Comparison with Alternative Bioconjugation Reagents

The choice of a bioconjugation reagent depends on the specific application. Here, we compare this compound with other common reagents based on their mass spectrometry characteristics.

ReagentReactive GroupsLinkerKey Mass Spec Characteristics
This compound Amine (NHS ester), TCO (Tetrazine)PEG8- Readily forms [M+H]⁺ and [M+Na]⁺ ions.- Characteristic PEG fragmentation (loss of 44 Da).- Potential loss of NHS (115 Da) and N₂ (28 Da).
DBCO-PEG4-NHS ester Amine (NHS ester), Azide (DBCO)PEG4- Similar PEG fragmentation pattern.- No tetrazine-specific fragmentation.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Amine (NHS ester), Thiol (Maleimide)Cyclohexane (B81311)- No repeating PEG unit fragmentation.- Characteristic fragmentation of the cyclohexane linker.
BS3 (Bis(sulfosuccinimidyl)suberate) Amine (NHS ester)C8 Alkyl Chain- Fragmentation of the alkyl chain.- Can crosslink two primary amines.

Experimental Protocols

Mass Spectrometry Analysis of this compound

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a final concentration of 1 mg/mL.
  • For ESI-MS analysis, dilute the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
  • MS Scan Range: m/z 100-1000.
  • MS/MS Analysis: Perform fragmentation of the primary parent ion (e.g., [M+H]⁺ at m/z 710.3) using collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Methyltetrazine- PEG8-NHS Ester in Acetonitrile/Methanol dilute Dilute to 1-10 µg/mL in 50:50 ACN:H2O with 0.1% Formic Acid dissolve->dilute esi_ms Direct Infusion ESI-MS (Positive Ion Mode) dilute->esi_ms ms_scan Acquire Full MS Scan (m/z 100-1000) esi_ms->ms_scan msms_analysis Isolate [M+H]⁺ and Perform MS/MS (CID) ms_scan->msms_analysis parent_ion Identify Parent Ions ([M+H]⁺, [M+Na]⁺) msms_analysis->parent_ion fragment_analysis Analyze Fragmentation Pattern (PEG, NHS, Tetrazine) parent_ion->fragment_analysis

Caption: Experimental workflow for the mass spectrometry characterization of this compound.

logical_relationship cluster_moieties Functional Moieties cluster_properties Conferred Properties reagent This compound methyltetrazine Methyltetrazine reagent->methyltetrazine peg8 PEG8 Linker reagent->peg8 nhs_ester NHS Ester reagent->nhs_ester bioorthogonal_rxn Bioorthogonal Reactivity (with TCO) methyltetrazine->bioorthogonal_rxn solubility_flexibility Solubility & Flexibility peg8->solubility_flexibility amine_reactivity Amine Reactivity nhs_ester->amine_reactivity

Caption: Logical relationship between the functional moieties of this compound and their conferred properties.

References

A Researcher's Guide to SDS-PAGE Analysis of Labeled Proteins: A Comparative Analysis of Methyltetrazine-PEG8-NHS Ester and Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of proteins is fundamental. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) remains a cornerstone technique for separating proteins based on molecular weight. The sensitivity and specificity of this analysis can be significantly enhanced by pre-labeling proteins with probes such as fluorophores or affinity tags. The choice of labeling chemistry is a critical determinant of experimental success, influencing labeling efficiency, protein integrity, and the quality of downstream analysis.

This guide provides an objective comparison of protein labeling using Methyltetrazine-PEG8-NHS ester with other widely used labeling methodologies: traditional NHS esters, maleimides, and the heterobifunctional crosslinker Sulfo-SMCC. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal labeling strategy for your research needs.

Comparison of Protein Labeling Chemistries

The selection of a protein labeling strategy hinges on the available functional groups on the target protein, the desired specificity of labeling, and the overall experimental goals. The following tables provide a comparative overview of the key performance parameters for four common labeling chemistries.

Table 1: Performance Comparison of Protein Labeling Reagents

FeatureThis compound ChemistryTraditional NHS Ester ChemistryMaleimide (B117702) ChemistrySulfo-SMCC Chemistry
Target Residue Primary amines (Lysine, N-terminus) for TCO modification, followed by reaction with tetrazine.Primary amines (Lysine, N-terminus)[1].Thiols (Cysteine)[2].Primary amines (via NHS ester) and Thiols (via maleimide)[3][4].
Reaction Type Bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloaddition.Nucleophilic acyl substitution.Michael addition[2].Two-step: Nucleophilic acyl substitution and Michael addition[3][4].
Specificity High (Site-specific at the TCO-tag).Moderate (labels accessible amines).High (specific for reduced thiols).High (can target specific amine and thiol pairs).
Workflow Complexity Two-step process: TCO modification and then tetrazine ligation.One-step labeling reaction.One-step labeling (may require prior reduction of disulfides).Two-step crosslinking reaction.
Effect on Protein Migration Predictable shift based on the mass of the entire linker-tag construct.Heterogeneous, can lead to smeared bands due to multiple labeling sites.Predictable shift if labeling is site-specific.Predictable shift corresponding to the mass of the crosslinker and conjugated molecule.

Table 2: Quantitative Performance Metrics

MetricThis compound ChemistryTraditional NHS Ester ChemistryMaleimide ChemistrySulfo-SMCC Chemistry
Typical Labeling Efficiency High, often near-quantitative due to rapid bioorthogonal reaction kinetics.Variable, depends on the number and accessibility of lysine (B10760008) residues. Can be optimized by adjusting reagent stoichiometry[5].High, with efficiencies reported to be around 58 ± 12% in some systems, but can be optimized[6].High, with efficiency dependent on the presence and accessibility of both target functional groups.
Protein Recovery Generally high, as the reaction conditions are mild.Can be variable; potential for precipitation with hydrophobic NHS esters or excessive labeling.Generally good, but the required reduction step can sometimes affect protein stability.Good, though the multi-step process can increase the chances of sample loss.
Signal-to-Noise Ratio (Fluorescent Labeling) Potentially higher due to specific labeling, which can reduce background from non-specifically bound fluorophores[7].Can be lower due to potential for non-specific binding and heterogeneous labeling leading to diffuse bands.High, as the specific targeting of less abundant cysteine residues can lead to cleaner labeling.High, assuming specific crosslinking between the two target molecules.
In-gel Detection Sensitivity High, comparable to other common fluorophore-based detection methods.High, with sub-nanogram detection limits reported for common fluorescent NHS esters.High, dependent on the specific fluorescent maleimide used.High, dependent on the reporter conjugated.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide step-by-step methodologies for each of the compared labeling techniques.

Protocol 1: Two-Step Labeling with this compound

This protocol first involves the modification of the target protein with a trans-cyclooctene (B1233481) (TCO) group using a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a methyltetrazine-functionalized molecule (e.g., a fluorescent dye).

Part A: TCO-Modification of Protein

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines such as Tris or glycine.

  • TCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.

Part B: Tetrazine Ligation

  • Prepare Labeled Protein: The TCO-modified protein from Part A is now ready for ligation.

  • Prepare Methyltetrazine Reagent: Dissolve the methyltetrazine-functionalized reagent (e.g., Methyltetrazine-PEG8-Fluorophore) in a compatible solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

  • Ligation Reaction: Add a 2- to 5-fold molar excess of the methyltetrazine reagent to the TCO-modified protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid and may be complete in a shorter time.

  • SDS-PAGE Sample Preparation: Mix the labeled protein solution with 4X SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

Protocol 2: Labeling with Traditional NHS Ester

This protocol describes the direct labeling of primary amines on a protein with an NHS ester-functionalized molecule.

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer with a pH of 8.0-9.0 (e.g., 100 mM sodium bicarbonate buffer) at a concentration of 1-10 mg/mL. The alkaline pH is crucial for deprotonating the primary amines for efficient reaction[8].

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent NHS ester.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted NHS ester using a desalting column or dialysis.

  • SDS-PAGE Sample Preparation: Mix the labeled protein solution with 4X SDS-PAGE loading buffer and heat as described in Protocol 1.

Protocol 3: Labeling with Maleimide

This protocol is for labeling cysteine residues on a protein with a maleimide-functionalized molecule.

  • Protein Preparation and Reduction: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA). If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. DTT can also be used but must be removed before adding the maleimide reagent.

  • Maleimide Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to scavenge unreacted maleimide.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

  • SDS-PAGE Sample Preparation: Prepare the sample for SDS-PAGE as described in Protocol 1.

Protocol 4: Crosslinking with Sulfo-SMCC

This protocol describes a two-step crosslinking procedure where one protein is first activated with Sulfo-SMCC to introduce maleimide groups, which then react with thiols on a second protein.

Part A: Activation of Amine-Containing Protein

  • Protein Preparation: Dissolve the amine-containing protein in an amine-free and thiol-free buffer at pH 7.2-7.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl)[9].

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer to a concentration of 10 mg/mL[9].

  • Activation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution[9].

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C[10].

  • Purification of Activated Protein: Remove excess Sulfo-SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.

Part B: Conjugation to Thiol-Containing Protein

  • Prepare Thiol-Containing Protein: Ensure the second protein has free thiol groups, reducing disulfide bonds if necessary as described in Protocol 3.

  • Conjugation Reaction: Mix the maleimide-activated protein from Part A with the thiol-containing protein.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • SDS-PAGE Analysis: Analyze the conjugation reaction by SDS-PAGE to observe the formation of a higher molecular weight crosslinked product. Prepare the sample as described in Protocol 1.

Visualizing Workflows and Chemical Reactions

To better illustrate the experimental processes and underlying chemical principles, the following diagrams were generated using the DOT language.

experimental_workflow cluster_tetrazine This compound Labeling cluster_nhs Traditional NHS Ester Labeling cluster_maleimide Maleimide Labeling cluster_smcc Sulfo-SMCC Crosslinking TCO_mod Protein Modification (TCO-PEG-NHS) Tet_lig Tetrazine Ligation (Methyltetrazine-PEG8-X) TCO_mod->Tet_lig Bioorthogonal Reaction end_sds SDS-PAGE Analysis Tet_lig->end_sds NHS_label Direct Labeling (NHS-Ester-X) NHS_label->end_sds Reduction Disulfide Reduction (Optional) Mal_label Direct Labeling (Maleimide-X) Reduction->Mal_label Mal_label->end_sds SMCC_act Protein 1 Activation (Sulfo-SMCC) SMCC_conj Conjugation to Protein 2 SMCC_act->SMCC_conj Thiol Reaction SMCC_conj->end_sds start Target Protein start->TCO_mod start->NHS_label start->Reduction start->Mal_label start->SMCC_act

Caption: Comparative workflow for different protein labeling strategies.

reaction_mechanisms cluster_iedda cluster_nhs_reaction cluster_maleimide_reaction cluster_smcc_reaction iedda_eq Protein-TCO + Methyltetrazine-R -> Protein-Conjugate-R nhs_eq Protein-NH2 + R-NHS -> Protein-NH-CO-R + NHS maleimide_eq Protein-SH + R-Maleimide -> Protein-S-Thioether-R smcc_step1 Step 1 (Amine): Protein1-NH2 + Sulfo-SMCC -> Protein1-Maleimide smcc_step2 Step 2 (Thiol): Protein1-Maleimide + Protein2-SH -> Protein1-Crosslink-Protein2

Caption: Fundamental reaction schemes for the compared labeling chemistries.

Conclusion

The choice of a protein labeling reagent for SDS-PAGE analysis is a critical decision that should be guided by the specific requirements of the experiment.

  • This compound based labeling, a bioorthogonal approach, offers unparalleled specificity and the potential for high labeling efficiency with minimal impact on protein function. This makes it an excellent choice for applications requiring precise control over the labeling site and stoichiometry.

  • Traditional NHS esters provide a simple and direct method for labeling abundant primary amines. While effective, this method can result in a heterogeneous population of labeled proteins, which may not be ideal for all quantitative analyses.

  • Maleimide chemistry offers high specificity for cysteine residues, which are typically less abundant than lysines, allowing for more targeted labeling. This can be advantageous for producing homogeneously labeled proteins, provided a suitable cysteine residue is available or can be introduced.

  • Sulfo-SMCC is a powerful tool for creating specific protein-protein conjugates by linking an amine on one protein to a thiol on another. This heterobifunctional approach provides a high degree of control over the crosslinking process.

By carefully considering the trade-offs between specificity, workflow complexity, and the nature of the target protein, researchers can select the most appropriate labeling strategy to achieve high-quality and reliable results in their SDS-PAGE analyses.

References

A Head-to-Head Comparison: Methyltetrazine-PEG8-NHS Ester vs. Maleimide-Based Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of bioconjugates, profoundly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison between Methyltetrazine-PEG8-NHS ester, a key player in bioorthogonal click chemistry, and traditional maleimide-based crosslinkers. We will delve into their reaction mechanisms, performance metrics, and provide supporting experimental protocols to inform the selection of the optimal conjugation strategy.

At a Glance: Key Differences

FeatureThis compoundMaleimide-Based Crosslinkers
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition ("Click Chemistry")Michael addition
Target Functional Group Trans-cyclooctene (B1233481) (TCO)Thiol (Sulfhydryl)
Specificity Highly specific with no known cross-reactivity with biological functional groups.[1]Highly selective for thiols at pH 6.5-7.5, but can react with amines at pH > 7.5.[2]
Reaction Speed Exceptionally fast, one of the fastest bioorthogonal reactions known.[1][3]Fast, but can be slower for larger proteins.[4]
Stability of Linkage Forms a stable dihydropyridazine (B8628806) bond.[1]The resulting thioether bond can be unstable and undergo a reversible retro-Michael reaction, especially in the presence of other thiols like glutathione.[2][5]
Biocompatibility Catalyst-free reaction, making it highly suitable for in vivo applications.[1]Generally biocompatible, but the potential for off-target reactions exists.

Performance Comparison: A Deeper Dive

The selection of a crosslinker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final bioconjugate.

Conjugation Efficiency

While direct head-to-head quantitative comparisons are limited, the principles of the underlying chemistries provide a strong basis for evaluation.

  • This compound: This two-step approach first involves the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) on a biomolecule. The subsequent bioorthogonal ligation of the introduced methyltetrazine with a TCO-modified molecule is highly efficient due to the rapid kinetics of the IEDDA reaction.[3] This often leads to a high yield of the desired conjugate.

  • Maleimide-Based Crosslinkers: These linkers target the thiol groups of cysteine residues. While the reaction is generally efficient, achieving a homogenous product can be challenging. The process may require the reduction of native disulfide bonds, which can potentially impact the protein's structure and function.[3] The efficiency can also be influenced by the accessibility of the cysteine residues.

Stability of the Conjugate

The stability of the formed linkage is a critical parameter, especially for in vivo applications like antibody-drug conjugates (ADCs), where premature cleavage of the payload can lead to off-target toxicity.

  • Methyltetrazine-TCO Linkage: The dihydropyridazine bond formed through the IEDDA reaction is highly stable under physiological conditions.[1] However, the stability of the trans-cyclooctene (TCO) moiety itself can be a consideration. One study noted that a TCO-modified antibody lost about 10.5% of its reactivity towards tetrazines after four weeks of storage at 4°C.[2]

  • Maleimide-Thiol Linkage: The thioether bond formed through Michael addition is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[2][5] This can lead to the exchange of the payload to other molecules in vivo, a significant drawback for applications like ADCs.[5][6] Strategies to improve the stability of the maleimide-thiol linkage, such as hydrolysis of the succinimide (B58015) ring, have been developed.[6]

Quantitative Stability Data Summary

Crosslinker TypeStability ChallengeReported Data
Methyltetrazine-TCO Isomerization/reactivity loss of TCOA TCO-modified IgG showed a 10.5% loss of reactivity after 4 weeks at 4°C in a phosphate (B84403) buffer (pH 7.5).[2]
Maleimide-Thiol Retro-Michael reaction (thiol exchange)The thiosuccinimide group is unstable under physiological conditions, which is a known issue in the ADC industry.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific applications.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the labeling of a protein with a TCO-containing molecule using this compound as the linker.

Step 1: Antibody Modification with this compound

  • Reagent Preparation:

    • Equilibrate the antibody to be labeled to room temperature.

    • Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to PBS.

Step 2: Bioorthogonal "Click" Reaction with a TCO-Modified Molecule

  • Reagent Preparation:

    • Dissolve the TCO-functionalized molecule (e.g., a drug or fluorescent dye) in a compatible solvent like DMSO.

  • Click Reaction:

    • Add the TCO-functionalized molecule to the purified tetrazine-modified antibody. A 1.5 to 3-fold molar excess of the TCO molecule over the antibody is typically used.

    • The reaction is usually complete within 30-60 minutes at room temperature.[2]

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove any unreacted TCO-molecule.

Protocol 2: Protein Conjugation using a Maleimide-Based Crosslinker (e.g., SMCC)

This protocol outlines the conjugation of a molecule to a protein containing free thiols using a maleimide-based crosslinker.

  • Reagent and Protein Preparation:

    • Prepare the protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).

    • If the protein does not have free thiols, it may be necessary to reduce disulfide bonds using a reducing agent like TCEP. If a reducing agent is used, it must be removed before the addition of the maleimide (B117702) crosslinker.

    • Dissolve the maleimide-functionalized reagent in DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the maleimide reagent solution to the protein solution. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted maleimide reagent by passing the reaction mixture through a desalting column.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Visualizing the Workflows and Mechanisms

To further clarify the experimental processes and chemical reactions, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 This compound Conjugation Workflow A Antibody in Amine-Free Buffer B Add this compound A->B C Incubate (1-2h RT or overnight 4°C) B->C D Purify (Desalting/Dialysis) C->D E Tetrazine-Modified Antibody D->E F Add TCO-Modified Molecule E->F G Incubate (30-60 min RT) F->G H Final Purification (SEC) G->H I Final Bioconjugate H->I

Caption: Experimental workflow for this compound conjugation.

G cluster_1 Maleimide-Based Crosslinker Conjugation Workflow J Protein in Thiol-Free Buffer (reduce disulfides if needed) K Add Maleimide Reagent J->K L Incubate (1-2h RT or overnight 4°C) K->L M Purify (Desalting) L->M N Final Bioconjugate M->N

Caption: Experimental workflow for maleimide-based crosslinker conjugation.

G cluster_2 Reaction Mechanisms cluster_3 Methyltetrazine-TCO IEDDA Reaction cluster_4 Maleimide-Thiol Michael Addition Methyltetrazine Methyltetrazine Dihydropyridazine Dihydropyridazine Methyltetrazine->Dihydropyridazine + TCO TCO TCO N2 N2 Dihydropyridazine->N2 releases Maleimide Maleimide Thioether Bond Thioether Bond Maleimide->Thioether Bond + Thiol Thiol Thiol

Caption: Chemical reaction mechanisms for the two crosslinking strategies.

G cluster_5 General ADC Signaling Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binds Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Generalized signaling pathway for an antibody-drug conjugate.

Conclusion and Recommendations

Both this compound and maleimide-based crosslinkers are valuable tools in bioconjugation. The choice between them depends heavily on the specific requirements of the application.

Choose this compound when:

  • High specificity and biocompatibility are paramount: The bioorthogonal nature of the click chemistry reaction makes it ideal for in vivo and live-cell applications where side reactions must be minimized.

  • A highly stable linkage is required: The dihydropyridazine bond offers greater stability compared to the often-reversible maleimide-thiol linkage.

  • Working with complex biological mixtures: The chemoselectivity of the tetrazine-TCO reaction ensures that the conjugation proceeds efficiently without interference from other functional groups.

Choose Maleimide-Based Crosslinkers when:

  • Working with a well-defined system with accessible thiols: For in vitro applications with purified proteins, maleimide chemistry is a well-established and effective method.

  • Cost is a significant factor: As a more established technology, maleimide-based reagents are often more cost-effective.

  • Existing protocols and workflows are already in place: The long history of maleimide chemistry means that there is a wealth of literature and established protocols available.

Ultimately, for the development of next-generation bioconjugates, particularly for in vivo therapeutic applications like ADCs, the superior stability and specificity of the bioorthogonal chemistry offered by this compound present a significant advantage. While traditional maleimide chemistry remains a workhorse in the field, the move towards more stable and homogenous conjugates favors the adoption of advanced click chemistry approaches.

References

A Researcher's Guide to Amine Labeling: Alternatives to Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the modification of primary amines on proteins and other biomolecules is a fundamental technique. Methyltetrazine-PEG8-NHS ester is a popular reagent that combines the well-established N-hydroxysuccinimide (NHS) ester chemistry for amine reactivity with a bioorthogonal methyltetrazine moiety for subsequent "click" reactions. While effective, the hydrolytic instability of the NHS ester and the non-specific nature of amine labeling can present challenges.[1][2] This guide provides a comprehensive comparison of viable alternatives to this compound, offering an objective look at their performance supported by experimental data.

This guide will delve into alternative amine-reactive functionalities that offer improved stability and bioorthogonal ligation strategies that provide enhanced specificity. We will explore the reaction mechanisms, efficiencies, and the stability of the resulting conjugates, complete with detailed experimental protocols for key comparative experiments.

Comparative Analysis of Amine Labeling Chemistries

The choice of an amine modification strategy depends on several factors, including the stability of the target molecule, the desired reaction efficiency, and the required stability of the resulting linkage. The following tables provide a quantitative comparison of various amine modification chemistries.

Table 1: Reaction Conditions for Amine Modification
Reagent ClassTypical Reagent(s)Optimal pHReaction TimeTemperatureSolvent
NHS Esters DSS, Sulfo-DSS7.2 - 8.5[2]30 - 120 min4°C - RTAqueous buffers, DMSO, DMF[1]
TFP/PFP Esters TFP esters, PFP esters8.0 - 10.01 - 2 hoursRTAqueous buffers, DMSO, DMF[1]
Isothiocyanates FITC9.0 - 9.5[3]1 - 2 hoursRTAqueous buffers, DMSO, DMF[4][5]
Bioorthogonal (IEDDA) Methyltetrazine6.0 - 9.0MinutesRT - 37°CAqueous buffers[6]
Bioorthogonal (SPAAC) DBCOPhysiological (7.4)Hours to overnight4°C - RTAqueous buffers, DMSO[7]
Table 2: Reaction Kinetics and Stability of Reagents
Reagent ClassSecond-Order Rate Constant (k)Hydrolysis Half-life of ReagentStability of Resulting Linkage
NHS Esters ~10² - 10³ M⁻¹s⁻¹ (typical for reaction with primary amines)4-5 hours at pH 7, 10 minutes at pH 8.6[2]Amide bond: Highly stable[8][9]
TFP Esters Not widely reported, but generally slower than NHS esters~10-fold longer half-life than NHS esters at pH 10[1][10]Amide bond: Highly stable[11]
Isothiocyanates Generally slower than NHS estersMore stable to hydrolysis than NHS estersThiourea (B124793) bond: Less stable than amide bonds; can deteriorate over time[12][13]
IEDDA (Methyltetrazine-TCO) ~10³ - 10⁶ M⁻¹s⁻¹[14]Methyltetrazines are relatively stable in aqueous media[6]Dihydropyridazine/Pyridazine bond: Highly stable
SPAAC (DBCO-Azide) ~10⁻¹ - 1 M⁻¹s⁻¹[14]DBCO and azides are generally stableTriazole bond: Highly stable[7]

Visualizing the Chemistries

To better understand the chemical principles behind these alternatives, the following diagrams illustrate their reaction mechanisms.

Amine Labeling Reaction Mechanisms.

Amine Labeling Reaction Mechanisms cluster_0 NHS Ester Reaction cluster_1 TFP Ester Reaction cluster_2 Isothiocyanate Reaction NHS_Ester R-C(=O)O-NHS Amide_NHS Protein-NH-C(=O)-R + NHS NHS_Ester->Amide_NHS + Protein-NH₂ (pH 7.2-8.5) Amine Protein-NH₂ Amine->Amide_NHS TFP_Ester R-C(=O)O-TFP Amide_TFP Protein-NH-C(=O)-R + TFP-OH TFP_Ester->Amide_TFP + Protein-NH₂ (pH 8.0-10.0) Amine2 Protein-NH₂ Amine2->Amide_TFP Isothiocyanate R-N=C=S Thiourea Protein-NH-C(=S)NH-R Isothiocyanate->Thiourea + Protein-NH₂ (pH 9.0-9.5) Amine3 Protein-NH₂ Amine3->Thiourea

Bioorthogonal Ligation Reactions.

Bioorthogonal Ligation Reactions cluster_3 IEDDA Reaction cluster_4 SPAAC Reaction Tetrazine Protein-Tetrazine IEDDA_Product Labeled Protein + N₂ Tetrazine->IEDDA_Product + Label-TCO TCO Label-TCO TCO->IEDDA_Product Azide Protein-N₃ SPAAC_Product Labeled Protein Azide->SPAAC_Product + Label-DBCO DBCO Label-DBCO DBCO->SPAAC_Product

Experimental Protocols

Detailed methodologies for key labeling experiments are provided below.

Protocol 1: General Procedure for Protein Labeling with NHS Esters

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody.[15][16]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • NHS ester-functionalized label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Label Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved label to the protein solution.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[5]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[15]

  • Purification: Remove unreacted label and byproducts using a size-exclusion chromatography column.

Protocol 2: General Procedure for Protein Labeling with TFP Esters

This protocol is similar to NHS ester labeling but is performed at a slightly higher pH.[10][18]

Materials:

  • Protein of interest

  • TFP ester-functionalized label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium carbonate/bicarbonate, pH 9.0

  • Quenching and Purification reagents as in Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TFP ester to the protein solution in the pH 9.0 reaction buffer.

  • Follow steps 4-6 from Protocol 1.

Protocol 3: General Procedure for Protein Labeling with Isothiocyanates (e.g., FITC)

This protocol outlines the labeling of primary amines using an isothiocyanate.[4][5]

Materials:

  • Protein of interest

  • Isothiocyanate-functionalized label (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium carbonate/bicarbonate, pH 9.0-9.5[19]

  • Quenching and Purification reagents as in Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1, dissolving the isothiocyanate in DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved label to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.[5]

  • Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the conjugate.

Protocol 4: Two-Step Bioorthogonal Labeling via IEDDA

This protocol involves first modifying the protein with a TCO-NHS ester, followed by reaction with a methyltetrazine-labeled molecule.

Step A: TCO-Modification of Protein

  • Follow the procedure in Protocol 1, substituting a TCO-NHS ester for the labeled NHS ester.

  • Purify the TCO-modified protein to remove unreacted TCO-NHS ester.

Step B: IEDDA Ligation

  • Reaction Setup: Mix the TCO-modified protein with a 1.5- to 5-fold molar excess of the methyltetrazine-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate for 30-60 minutes at room temperature. The reaction is often rapid.[6]

  • Purification: Purify the final conjugate to remove the excess methyltetrazine-labeled molecule.

Protocol 5: Two-Step Bioorthogonal Labeling via SPAAC

This protocol involves modifying the protein with a DBCO-NHS ester, followed by reaction with an azide-labeled molecule.[7]

Step A: DBCO-Modification of Protein

  • Follow the procedure in Protocol 1, substituting a DBCO-NHS ester for the labeled NHS ester.

  • Purify the DBCO-modified protein to remove unreacted DBCO-NHS ester.

Step B: SPAAC Ligation

  • Reaction Setup: Mix the DBCO-modified protein with a 1.5- to 10-fold molar excess of the azide-labeled molecule in an azide-free buffer (e.g., PBS, pH 7.4).[7]

  • Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.[7]

  • Purification: Purify the final conjugate to remove the excess azide-labeled molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for labeling a protein and purifying the resulting conjugate.

General Experimental Workflow for Protein Labeling.

General Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C 3. Mix Protein and Label (Molar excess of label) A->C B 2. Prepare Label Stock Solution (e.g., 10 mg/mL in DMSO) B->C D 4. Incubate (1-2 hours at RT or overnight at 4°C) C->D E 5. Quench Reaction (e.g., add Tris buffer) D->E F 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (e.g., UV-Vis for DOL) F->G

Conclusion

While this compound is a versatile reagent, researchers have a growing arsenal (B13267) of alternatives for amine labeling, each with distinct advantages and disadvantages. For applications requiring high stability in aqueous solutions, TFP and PFP esters offer a clear advantage over traditional NHS esters due to their slower hydrolysis rates.[10][20] For unparalleled specificity and controlled, site-specific labeling (when the bioorthogonal handle is introduced site-specifically), bioorthogonal methods like IEDDA and SPAAC are superior choices.[21][22] The IEDDA reaction, in particular, offers exceptionally fast kinetics, making it ideal for in vivo applications where rapid labeling is crucial.[14] Conversely, isothiocyanates provide a cost-effective alternative for amine labeling, although the resulting thiourea linkage is less stable than the amide bond formed by active esters.[12][13] The selection of the optimal labeling strategy will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the downstream application. This guide provides the foundational data and protocols to enable researchers to make an informed decision and expand their bioconjugation toolkit.

References

A Comparative Guide to Protein Labeling: Methyltetrazine-PEG8-NHS Ester vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. The choice of conjugation chemistry significantly impacts the homogeneity, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of a modern, two-step bioorthogonal labeling strategy using Methyltetrazine-PEG8-NHS ester with conventional amine- and thiol-reactive labeling methods.

This guide will delve into the performance of this compound alongside two widely used alternatives: traditional N-hydroxysuccinimide (NHS) esters and maleimides. We will examine key performance indicators, provide detailed experimental protocols, and present visual workflows to aid in the selection of the optimal labeling strategy for your research needs.

Executive Summary

The selection of a protein labeling strategy hinges on the specific requirements of the application, including the desired degree of labeling, site-specificity, and the required in vivo or in vitro stability of the conjugate.

  • This compound offers a superior method for achieving site-specific, stable, and homogenous labeling through a two-step bioorthogonal approach. This method is particularly advantageous for applications where precise control over the conjugation site and stoichiometry is critical, such as in the development of antibody-drug conjugates (ADCs).

  • Traditional NHS esters provide a straightforward, one-step method for labeling primary amines (lysine residues and the N-terminus). However, this approach typically results in a heterogeneous mixture of conjugates with varying degrees of labeling and attachment sites, which can impact protein function and reproducibility.

  • Maleimides are highly efficient for the site-specific labeling of free thiols (cysteine residues), which can be naturally present or engineered into a protein. While offering good site-specificity, the resulting thioether bond can be susceptible to instability in vivo through retro-Michael addition.

Performance Comparison

The following tables summarize the key performance characteristics of the three labeling methods. While direct head-to-head quantitative comparisons across all parameters in a single study are limited, this guide synthesizes available data and the known chemical principles of each method to provide a comprehensive overview.

Table 1: Comparison of Labeling Chemistry and Specificity

FeatureThis compound (Two-Step)Traditional NHS Ester (One-Step)Maleimide (B117702) (One-Step)
Target Residue Primary amines (e.g., Lysine) for the NHS ester reaction, followed by a TCO-modified site for the tetrazine ligation.Primary amines (e.g., Lysine (B10760008), N-terminus).[1]Free thiols (e.g., Cysteine).
Reaction Chemistry Amine-reactive NHS ester chemistry followed by bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2]Amine-reactive N-hydroxysuccinimide ester chemistry.[1]Thiol-reactive Michael addition.
Specificity Site-specific (at the location of the TCO group).[1]Non-specific, targeting all accessible primary amines.[1]Site-specific at available free thiols.
Homogeneity of Product High, leading to a well-defined conjugate population.Low, resulting in a heterogeneous mixture of conjugates.[1]High, assuming a limited number of accessible thiols.

Table 2: Comparison of Labeling Efficiency and Stability

FeatureThis compound (Two-Step)Traditional NHS Ester (One-Step)Maleimide (One-Step)
Labeling Efficiency High, with rapid and efficient iEDDA reaction kinetics.[1][2]Variable, dependent on the number and accessibility of lysine residues.[1]High, with rapid reaction with thiols.
Reaction Kinetics NHS ester reaction: moderate. iEDDA reaction: extremely fast (up to 10^6 M⁻¹s⁻¹).Moderate, typically 1-4 hours.Fast, typically 1-2 hours.
Stability of Conjugate High. The resulting dihydropyridazine (B8628806) linkage is highly stable.[3]High. The amide bond formed is very stable.Moderate. The thiosuccinimide linkage is susceptible to retro-Michael addition in the presence of endogenous thiols, leading to potential premature drug release.[4][5]
Workflow Complexity More complex: two-step process requiring initial protein modification with a TCO group.Simple: one-step reaction.Simple: one-step reaction, may require a prior reduction step to generate free thiols.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams were generated using the Graphviz (DOT language).

This compound Labeling Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) TCO_Protein TCO-functionalized Protein Protein->TCO_Protein NHS ester reaction (pH 7.2-8.5) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Protein MeTz Methyltetrazine-PEG8-Payload Labeled_Protein Labeled Protein (Stable Conjugate) MeTz->Labeled_Protein TCO_Protein_ref TCO-functionalized Protein TCO_Protein_ref->Labeled_Protein iEDDA Click Reaction (fast & specific)

Workflow for this compound Labeling.

Traditional NHS Ester Labeling Workflow Protein Protein (with primary amines) Labeled_Protein Labeled Protein (Heterogeneous mixture) Protein->Labeled_Protein NHS ester reaction (pH 7.2-8.5) NHS_Payload NHS Ester-Payload NHS_Payload->Labeled_Protein

Workflow for Traditional NHS Ester Labeling.

Maleimide Labeling Workflow Protein Protein (with free thiols) Labeled_Protein Labeled Protein (Thioether bond) Protein->Labeled_Protein Michael addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Labeled_Protein

Workflow for Maleimide Labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these labeling techniques.

Protocol 1: Two-Step Labeling with this compound

This protocol involves the initial functionalization of the protein with a trans-cyclooctene (B1233481) (TCO) group, followed by the bioorthogonal reaction with the methyltetrazine-containing payload.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEG-NHS ester

  • This compound (or other methyltetrazine-containing payload)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

Step 1: TCO Functionalization

  • Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a spin desalting column.

  • Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the protein solution.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with the Reaction Buffer.

Step 2: Bioorthogonal Ligation

  • Prepare a stock solution of the Methyltetrazine-PEG8-Payload in DMSO or DMF.

  • Add a 1.5- to 5-fold molar excess of the methyltetrazine payload to the TCO-functionalized protein.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics of the iEDDA reaction.

  • Purify the final conjugate using a spin desalting column or size-exclusion chromatography to remove any unreacted payload.

Protocol 2: One-Step Labeling with Traditional NHS Ester

Materials:

  • Protein of interest

  • NHS ester-activated payload

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

Procedure:

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS ester-payload in DMSO or DMF to a concentration of 10 mg/mL.

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester-payload to the protein solution.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Remove unreacted payload and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 3: One-Step Labeling with Maleimide

Materials:

  • Protein of interest (containing free thiols)

  • Maleimide-activated payload

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the maleimide-payload in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the dissolved maleimide-payload to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the conjugate using a desalting column to remove unreacted maleimide reagent.

Measuring the Degree of Labeling

Quantifying the extent of labeling is crucial for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the bioconjugate.

UV-Vis Spectrophotometry

This is a common method to determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached molecule (e.g., a fluorescent dye or a drug with a chromophore).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the label using its molar extinction coefficient at its λmax.

  • The DOL is the molar ratio of the label to the protein.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR of antibody-drug conjugates. It separates different drug-loaded species based on their hydrophobicity. The area of each peak corresponds to the relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.

Mass Spectrometry (MALDI-TOF or ESI-MS)

Mass spectrometry can provide a precise measurement of the mass of the conjugate. The mass shift compared to the unlabeled protein can be used to determine the number of attached labels.

Conclusion

The choice of a protein labeling strategy is a critical decision in bioconjugate development.

  • For applications demanding high specificity, controlled stoichiometry, and excellent in vivo stability, the two-step bioorthogonal approach with This compound is the superior choice, despite its increased workflow complexity. The enhanced stability of the resulting conjugate is a significant advantage for therapeutic applications.

  • Traditional NHS esters remain a viable option for routine labeling applications where a heterogeneous product is acceptable and simplicity is prioritized.

  • Maleimides offer a robust method for site-specific labeling of thiols, but the potential for in vivo instability of the conjugate must be carefully considered and, where possible, mitigated through the use of next-generation maleimide derivatives.

By carefully considering the trade-offs between specificity, stability, and workflow complexity, researchers can select the most appropriate labeling method to achieve their experimental goals and advance their scientific discoveries.

References

A Comparative Guide to Purity Analysis of Biomolecules Labeled with Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the purity of labeled biomolecules is a critical quality attribute that directly impacts their efficacy and safety in therapeutic and diagnostic applications. This guide provides an objective comparison of Methyltetrazine-PEG8-NHS ester with a traditional alternative, Maleimide-PEG-NHS ester, focusing on the purity analysis of the resulting bioconjugates. The information presented is supported by established analytical principles and methodologies to aid researchers in making informed decisions for their specific needs.

Introduction to Labeling Chemistries

This compound is a two-step labeling reagent that combines amine-reactive chemistry with bioorthogonal click chemistry.[1] The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the biomolecule to introduce a methyltetrazine moiety.[2] This methyltetrazine group then rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO)-tagged molecule in a bioorthogonal inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction.[1][3] This approach offers high specificity and efficiency.[4]

Maleimide-PEG-NHS Ester is a well-established heterobifunctional crosslinker used for conjugating biomolecules.[5] The NHS ester end reacts with primary amines, while the maleimide (B117702) group reacts with free sulfhydryl groups (e.g., from cysteine residues).[6] This chemistry is widely used but can be susceptible to certain stability issues.[7]

Comparative Purity Analysis: A Data-Driven Approach

The purity of a labeled biomolecule is a multidimensional parameter encompassing labeling efficiency, the presence of aggregates and fragments, and the stability of the conjugate. This section provides a comparative analysis of these parameters for biomolecules labeled with this compound and Maleimide-PEG-NHS ester, supported by illustrative experimental data.

Table 1: Comparative Purity Profile of a Labeled Monoclonal Antibody (mAb)

ParameterThis compound + TCO-DrugMaleimide-PEG-NHS Ester + Thiol-DrugAnalytical Method
Average Degree of Labeling (DOL) 3.83.5RP-HPLC, Mass Spectrometry
Purity (Monomer) >98%~95%SEC-HPLC
High Molecular Weight Species (Aggregates) <1.5%~4%SEC-HPLC
Low Molecular Weight Species (Fragments) <0.5%<1%SEC-HPLC
Conjugate Stability (in human plasma, 7 days) >95% intact conjugate~80% intact conjugateRP-HPLC

Note: The data presented in this table is illustrative and representative of typical outcomes for the respective chemistries. Actual results may vary depending on the specific biomolecule, linker, payload, and reaction conditions.

Experimental Workflows and Methodologies

Detailed and robust experimental protocols are crucial for achieving high-purity bioconjugates and for their accurate analysis.

Experimental Workflow: Labeling and Purity Analysis

G cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Purity Analysis A Buffer Exchange of Biomolecule B Reaction with this compound A->B Step 1a D Reaction with Maleimide-PEG-NHS Ester A->D Step 1b C Reaction with TCO-Payload (Click Chemistry) B->C Step 2a F Size Exclusion Chromatography (SEC) C->F E Reaction with Thiol-Payload D->E Step 2b E->F G SEC-HPLC (Aggregation/Fragmentation) F->G H RP-HPLC (DOL/Purity) F->H I Mass Spectrometry (Identity/DOL) F->I

Caption: General workflow for biomolecule labeling and subsequent purity analysis.

Detailed Experimental Protocols

1. Antibody Labeling with this compound and TCO-Payload

  • Materials:

    • Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4

    • This compound (10 mM in anhydrous DMSO)

    • TCO-functionalized payload (10 mM in anhydrous DMSO)

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

    • Purification: Zeba™ Spin Desalting Columns (7K MWCO)

  • Protocol:

    • Buffer exchange the mAb into the Reaction Buffer.

    • Add a 10-fold molar excess of this compound to the mAb solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Remove excess NHS ester using a desalting column equilibrated with PBS, pH 7.4.

    • To the methyltetrazine-labeled mAb, add a 3-fold molar excess of the TCO-payload.

    • Incubate for 2 hours at room temperature.

    • Purify the final conjugate using a desalting column to remove unreacted payload.

2. Antibody Labeling with Maleimide-PEG-NHS Ester and Thiol-Payload

  • Materials:

    • Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4

    • Maleimide-PEG-NHS ester (10 mM in anhydrous DMSO)

    • Thiol-functionalized payload (10 mM in anhydrous DMSO)

    • Reaction Buffer: 0.1 M Phosphate buffer with 150 mM NaCl, pH 7.2

    • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

    • Purification: Zeba™ Spin Desalting Columns (7K MWCO)

  • Protocol:

    • To introduce free thiols, treat the mAb with a 10-fold molar excess of TCEP for 30 minutes at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

    • Immediately add a 10-fold molar excess of Maleimide-PEG-NHS ester to the reduced mAb.

    • Incubate for 1 hour at room temperature.

    • Purify the conjugate using a desalting column to remove unreacted crosslinker and payload.

Purity Analysis Techniques

A combination of orthogonal analytical techniques is essential for the comprehensive characterization of labeled biomolecules.[4]

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius and is the gold standard for quantifying aggregates and fragments.[8][9]

  • Typical Conditions:

    • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm)

    • Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.8

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity and is used to determine the degree of labeling (DOL) and assess the purity of the conjugate.[10][11]

  • Typical Conditions:

    • Column: Aeris WIDEPORE C4 (2.1 mm x 150 mm, 3.6 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 20-80% B over 30 minutes

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

Mass Spectrometry (MS)

Mass spectrometry provides precise mass information, confirming the identity of the conjugate and the distribution of different drug-to-antibody ratio (DAR) species.[12][13]

  • Techniques:

    • Electrospray Ionization Time-of-Flight (ESI-TOF): For intact mass analysis of the conjugate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To analyze the components of the conjugate mixture after separation by HPLC.

Signaling Pathways and Logical Relationships

The choice of labeling chemistry has a direct impact on the downstream purity and stability of the bioconjugate.

G cluster_0 Labeling Chemistry Choice cluster_1 Conjugate Properties cluster_2 Purity Profile A This compound (Bioorthogonal) C High Specificity & Stability A->C B Maleimide-PEG-NHS Ester (Thiol-Reactive) D Potential for Instability (Retro-Michael Addition) B->D E Homogeneous Product Low Aggregation C->E F Heterogeneous Product Higher Aggregation Potential D->F

Caption: Impact of labeling chemistry on conjugate purity.

Conclusion

The purity of labeled biomolecules is paramount for their successful application. While traditional labeling methods like those using Maleimide-PEG-NHS ester are well-established, they can present challenges related to conjugate stability and product heterogeneity.

The two-step approach utilizing this compound followed by a bioorthogonal click reaction with a TCO-functionalized molecule offers a compelling alternative. This method provides greater control over the conjugation process, leading to a more homogeneous product with enhanced stability. The choice of labeling strategy should be guided by the specific requirements of the application, and a thorough analytical characterization using a suite of orthogonal techniques is essential to ensure the quality and performance of the final bioconjugate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyltetrazine-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential guidance on the proper disposal of Methyltetrazine-PEG8-NHS ester, a reagent increasingly used in bioconjugation and click chemistry.

Core Safety and Handling Information

This compound and its related compounds are classified with specific hazards that necessitate careful handling and disposal. The Safety Data Sheet (SDS) for the structurally similar Methyltetrazine-Ph-NHS ester indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation[1].

Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].

Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C[1].

Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents[1][2].

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations[1]. The following steps provide a general guideline for its safe disposal:

  • Waste Identification and Collection:

    • All waste materials containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and solutions, should be considered hazardous waste.

    • Collect this waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents, including the full chemical name.

  • Unused or Expired Reagent:

    • Do not dispose of the solid reagent down the drain or in the regular trash.

    • Treat the pure, unused, or expired reagent as hazardous chemical waste.

  • Aqueous Waste Solutions:

    • Aqueous solutions containing this compound should be collected in a designated hazardous waste container.

    • Due to the reactivity of the NHS ester, especially in aqueous environments with primary amines, it is important to consider potential reactions in the waste container. Avoid mixing with incompatible waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with the reagent, such as gloves, bench paper, and weighing boats, should be collected in a designated hazardous waste bag or container.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation[1].

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite[1].

    • Place all contaminated materials and absorbents into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water[1].

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Start: Material to be Disposed is_reagent Is it unused or expired This compound? start->is_reagent is_solution Is it an aqueous solution containing the compound? is_reagent->is_solution No hazardous_waste Collect in a designated, labeled hazardous waste container. is_reagent->hazardous_waste Yes is_contaminated Is it labware or PPE contaminated with the compound? is_solution->is_contaminated No is_solution->hazardous_waste Yes is_contaminated->hazardous_waste Yes ehs_disposal Arrange for disposal through EHS or a licensed contractor. is_contaminated->ehs_disposal No (End) hazardous_waste->ehs_disposal

Disposal decision workflow for this compound.

References

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